molecular formula C14H9BrFNO B2905312 5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile CAS No. 1977956-81-2

5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Cat. No.: B2905312
CAS No.: 1977956-81-2
M. Wt: 306.134
InChI Key: RAEGDAWEOBEQFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a synthetic benzonitrile derivative of interest in advanced chemical research and development. This compound features a bromo-substituent and a fluorinated phenoxy group, making it a versatile intermediate for various cross-coupling reactions and further functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions . Its structural motifs are commonly found in compounds investigated for their potential biological activity, including as key intermediates in the development of enzyme inhibitors and other pharmacologically active molecules . Researchers value this compound for its utility in constructing more complex molecular architectures, particularly in medicinal chemistry programs and materials science. The presence of both bromine and fluorine atoms allows for precise manipulation of the compound's core structure to explore structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in accordance with all relevant safety regulations.

Properties

IUPAC Name

5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEGDAWEOBEQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile: Molecular Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity and material properties. Halogenated organic compounds, particularly those featuring a combination of bromine, fluorine, and a nitrile group, are of significant interest. 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a compound of interest within the broader class of phenoxybenzonitrile derivatives. These derivatives are recognized as privileged scaffolds in drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the phenoxybenzonitrile core suggests a molecule designed with specific electronic and steric properties to modulate its interaction with biological targets.[3][4]

This technical guide provides a comprehensive overview of the molecular structure, calculated physicochemical properties, and a proposed workflow for the structural characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. The insights provided herein are intended to support researchers in understanding the unique attributes of this molecule and to provide a framework for its empirical investigation.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile are rooted in its molecular architecture. The molecule consists of a benzonitrile ring substituted with a bromine atom and a phenoxy group. The phenoxy ring is further substituted with a fluorine atom and a methyl group.

Chemical Structure

The two-dimensional structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is depicted below.

5_Bromo_2_5_fluoro_2_methylphenoxy_benzonitrile cluster_benzonitrile Benzonitrile Ring cluster_phenoxy Phenoxy Ring C1 C2 C1->C2 O C1->O C3 C2->C3 C4 C3->C4 CN C3->CN C5 C4->C5 C6 C5->C6 C6->C1 Br C6->Br C7 O->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 F C9->F C11 C10->C11 C12 C11->C12 C12->C7 CH3 C12->CH3

Caption: 2D Chemical Structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Physicochemical Data

A summary of the key identifiers and calculated properties for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is presented in the table below. These values are crucial for experimental design, including solvent selection, purification strategies, and analytical method development.

PropertyValueSource
IUPAC Name 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile-
CAS Number 1977956-81-2[5]
Molecular Formula C₁₄H₉BrFNO[5]
Molecular Weight 306.13 g/mol [5]
SMILES O(C1C=C(C=CC=1C)F)C1C=CC(=CC=1C#N)Br[5]

Rationale for Structural Design

The specific arrangement of substituents in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is not arbitrary. Each functional group is expected to contribute to the overall electronic and conformational properties of the molecule, which in turn dictates its reactivity and potential biological interactions.

  • Benzonitrile Moiety : The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is relatively stable metabolically. Its presence can influence the molecule's polarity and ability to interact with protein active sites.[3]

  • Phenoxy Linker : The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a biological target.[2]

  • Bromine Atom : As a heavy halogen, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its electron-withdrawing nature also modulates the electronics of the benzonitrile ring.

  • Fluorine Atom : The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence metabolic stability by blocking potential sites of oxidation. It can also engage in hydrogen bonding and other electrostatic interactions.

  • Methyl Group : The methyl group provides steric bulk and can engage in hydrophobic interactions within a binding pocket. Its placement can influence the preferred conformation of the phenoxy ring.

Proposed Experimental Workflow for Structural Characterization

A robust and unambiguous characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is essential to confirm its identity and purity. The following experimental workflow outlines a standard approach for the structural elucidation of a novel organic compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Purity Purity Assessment (HPLC) Purification->Purity Data_Analysis Spectroscopic Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental Workflow for the Characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Step-by-Step Methodologies

1. Synthesis and Purification:

  • Protocol:

    • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) and 5-fluoro-2-methylphenol (1.1 eq) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (2.0 eq).

    • Add a catalytic amount of a copper or palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide information on the number and connectivity of protons in the molecule. The aromatic region will show a complex pattern of splitting due to the various substituents. The methyl group will appear as a singlet.

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule and their chemical environment. The carbon of the nitrile group will have a characteristic chemical shift.

    • ¹⁹F NMR: This will show a signal for the single fluorine atom, and its coupling to nearby protons can help confirm its position on the aromatic ring.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula. The observed mass should be within a few ppm of the calculated exact mass of C₁₄H₉BrFNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O-C stretch of the ether linkage, and C-Br and C-F stretches.

3. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the synthesized compound. A single major peak with a purity of >95% is generally required for further studies.

Potential Applications and Future Directions

The structural motifs present in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile suggest several potential areas of application, particularly in drug discovery. The phenoxybenzonitrile scaffold is found in a number of biologically active molecules. For example, related structures have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a target for certain types of cancer.[6] The specific combination of halogens and a methyl group could be explored to optimize potency, selectivity, and pharmacokinetic properties against a range of biological targets.

Future research on this molecule could involve:

  • Biological Screening: Evaluating the compound against a panel of kinases and other enzymes to identify potential biological targets.

  • Analogue Synthesis: Systematically modifying the substitution pattern on both aromatic rings to establish structure-activity relationships (SAR).

  • X-ray Crystallography: Obtaining a crystal structure of the compound, or in a complex with a biological target, would provide definitive proof of its three-dimensional structure and binding mode.

Conclusion

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its carefully designed molecular architecture, featuring a combination of key functional groups, provides a foundation for exploring its unique chemical and biological properties. The detailed characterization workflow presented in this guide offers a robust framework for researchers to confirm the structure and purity of this compound, paving the way for its exploration in various scientific applications.

References

  • MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]

  • MDPI. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]

  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, vol. 53, no. 22, 2010, pp. 7902-17. [Link]

  • MDPI. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]

Sources

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile in Organic Solvents

Introduction: Navigating the Physicochemical Landscape of a Novel API

In the realm of drug discovery and material science, the journey from a promising molecule to a viable product is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone property, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of determining the solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, a compound of interest for its potential applications as a pharmaceutical intermediate. Given the novelty of this molecule, readily available experimental solubility data is scarce. Therefore, this document serves as both a theoretical framework and a practical guide for researchers to meticulously characterize its solubility profile in a range of relevant organic solvents.

Understanding the solubility of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a pivotal step in early-stage drug development.[2][4] Poor aqueous solubility, for instance, is a major hurdle for oral drug delivery, often leading to inadequate absorption and variable bioavailability.[3] Consequently, a thorough characterization in various organic solvents is essential for developing suitable formulations, such as liquid dosage forms, and for various stages of chemical synthesis and purification.[5][6]

This guide will delve into the structural features of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, predict its solubility behavior based on first principles, and provide detailed, field-proven experimental protocols for its quantitative determination. We will explore both thermodynamic and kinetic solubility, offering insights into the appropriate contexts for each measurement.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a complex organic molecule with several functional groups that will dictate its interactions with different solvents.

  • Molecular Structure: The molecule possesses a diaryl ether linkage, a nitrile group (-C≡N), a bromine atom, and a fluorine atom attached to the aromatic rings, along with a methyl group.

  • Polarity: The nitrile group is strongly polar, and the ether linkage also contributes to the molecule's polarity. The aromatic rings are nonpolar, while the halogen substituents have a modest impact on polarity. The overall molecule can be classified as moderately polar.

  • Intermolecular Forces: The potential for dipole-dipole interactions due to the polar functional groups and van der Waals forces from the aromatic rings will govern its solubility. The absence of O-H or N-H bonds means it cannot act as a hydrogen bond donor, but the nitrogen of the nitrile and the oxygen of the ether can act as hydrogen bond acceptors.

Based on the "like dissolves like" principle, we can make some initial predictions:[6]

  • High Solubility Predicted: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can engage in strong dipole-dipole interactions. Acetone and tetrahydrofuran (THF) are also expected to be good solvents.

  • Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, its inability to donate them may limit its solubility compared to polar aprotic solvents.

  • Low Solubility Predicted: In nonpolar solvents such as hexane and toluene, due to the significant polarity of the molecule.

While computational models like QSPR (Quantitative Structure-Property Relationship) can provide solubility predictions, experimental determination remains the gold standard for accurate characterization.[7][8]

Experimental Determination of Solubility: A Methodical Approach

The experimental determination of solubility can be approached from two distinct perspectives: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure in the presence of excess solid. It represents the true, stable solubility and is the benchmark for formulation development. The shake-flask method is the most reliable technique for its determination.[9][10]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer. It's a high-throughput method used in early drug discovery to identify compounds with potential solubility liabilities.[2][11][12]

Solvent Selection for Comprehensive Profiling

A judicious selection of solvents is crucial for a meaningful solubility profile. The chosen solvents should span a range of polarities and chemical properties.

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)Expected to be excellent solvents due to strong dipole-dipole interactions with the nitrile and ether functionalities of the compound.
Polar Protic Methanol, EthanolWill assess the impact of hydrogen bonding on solubility.
Nonpolar Hexane, TolueneWill establish the lower limits of solubility and confirm the polar nature of the compound.
Experimental Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the definitive method for determining the thermodynamic solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile.

Objective: To determine the equilibrium solubility of the test compound in various organic solvents at a controlled temperature.

Materials:

  • 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UPLC-MS/MS system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the solid compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial.[9][13]

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[13]

    • Allow the solutions to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[13]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated UPLC-MS/MS method to determine the concentration of the dissolved compound.

    • Prepare a standard calibration curve of the compound in the same analytical solvent to ensure accurate quantification.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate on orbital shaker (24-72h at constant T) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify using UPLC-MS/MS analysis1->analysis2 result result analysis2->result Solubility Data

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol 2: High-Throughput Kinetic Solubility Screening

This protocol provides a rapid assessment of solubility, suitable for early-stage discovery.

Objective: To determine the kinetic solubility of the test compound from a DMSO stock solution.

Materials:

  • A 10 mM stock solution of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Compound Addition:

    • Using an automated liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition and Mixing:

    • Add the aqueous buffer to the wells to achieve the desired final compound concentrations.

    • Mix the plate thoroughly.

  • Incubation and Detection:

    • Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

    • Measure the turbidity or light scattering of the solutions using a nephelometer.[14] The concentration at which precipitation is first detected is the kinetic solubility.

    • Alternatively, the solutions can be filtered, and the concentration of the soluble compound can be determined by UV-Vis spectroscopy or UPLC-MS.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2[Experimental Data][Calculated Data]
AcetonePolar Aprotic5.1[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)Polar Aprotic4.0[Experimental Data][Calculated Data]
MethanolPolar Protic5.1[Experimental Data][Calculated Data]
EthanolPolar Protic4.3[Experimental Data][Calculated Data]
TolueneNonpolar2.4[Experimental Data][Calculated Data]
HexaneNonpolar0.1[Experimental Data][Calculated Data]

Interpretation:

The results from this systematic study will provide a comprehensive understanding of the compound's solubility profile. A high solubility in polar aprotic solvents would confirm the dominant role of dipole-dipole interactions. The relative solubility in protic versus aprotic solvents will elucidate the importance of hydrogen bonding. Low solubility in nonpolar solvents will underscore the overall polar nature of the molecule.

The Critical Role of Solubility Data in Pharmaceutical Development

The solubility data generated through these experimental protocols are instrumental for several aspects of drug development:

  • Formulation Strategy: For oral dosage forms, if the aqueous solubility is low, formulation scientists can use the organic solvent solubility data to develop enabling formulations, such as lipid-based systems or amorphous solid dispersions. Excipients, which are inactive ingredients in a drug product, can be selected to enhance solubility and bioavailability.[5][15][16][17]

  • Process Chemistry: The data informs the selection of appropriate solvents for synthesis, purification, and crystallization steps, which can impact yield, purity, and the final crystal form of the API.[6]

  • Toxicology Studies: For in vivo studies, the compound often needs to be dissolved in a suitable vehicle for administration. The solubility data will guide the selection of a safe and effective vehicle.

G cluster_compound Compound Properties cluster_solvent Solvent Properties Polarity Polarity (Nitrile, Ether) Solubility Solubility Polarity->Solubility 'Like Dissolves Like' HBA H-Bond Acceptors HBA->Solubility Size Molecular Size Size->Solubility affects kinetics s_Polarity Polarity (Polar/Nonpolar) s_Polarity->Solubility 'Like Dissolves Like' s_HBD H-Bond Donors/Acceptors s_HBD->Solubility

Sources

Safety Data Sheet (SDS) for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling & Safety Architecture: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Executive Summary & Molecular Context

This guide supersedes standard generic Safety Data Sheets (SDS) by providing a mechanistic safety architecture for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile .[1][2] As a halogenated diaryl ether benzonitrile, this compound represents a specific class of pharmaceutical intermediates often used as scaffolds for kinase inhibitors or CNS-active agents.[1][2]

Its safety profile is governed by two distinct structural motifs: the benzonitrile core , which presents potential (albeit lower) cyanide-metabolite risks, and the poly-halogenated aryl system , which dictates lipophilicity and skin permeation potential.[1][2]

Chemical Identity:

  • CAS Registry Number: 1977956-81-2[2][3]

  • Molecular Formula: C₁₄H₉BrFNO[1][2]

  • Molecular Weight: ~306.13 g/mol [1][2]

  • Structural Class: Diaryl ether / Halogenated Benzonitrile[1][2]

Hazard Architecture & Toxicology

Why this compound is hazardous: A Mechanistic View.

Standard GHS classifications often fail to capture the causality of toxicity.[2] For this compound, the risk profile is tri-fold:

  • Nitrile Toxicity (The Metabolic Risk): While aromatic nitriles are generally more stable than aliphatic nitriles, enzymatic metabolism (via cytochrome P450) can potentially liberate cyanide ions (

    
    ) in vivo.[1][2] Consequently, this compound must be handled with the same rigor as a cyanide precursor until definitive metabolic stability data proves otherwise.[2]
    
  • Halogenated Lipophilicity (The Permeation Risk): The presence of Bromine and Fluorine substituents significantly increases the partition coefficient (LogP).[2] This facilitates rapid dermal absorption, meaning "skin contact" is not just a surface hazard—it is a systemic route of entry.[2]

  • Electrophilic Potential: As an aryl bromide, it serves as a cross-coupling partner.[2] In biological systems, this reactivity can translate to protein binding (sensitization).[2]

GHS Classification (Derived/Analogous)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.[1][4][5]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/serious eye irritation.[1]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][5]

Physicochemical Profiling for Handling

Data presented here combines available vendor data with calculated properties based on Structure-Property Relationships (SPR).[1][2]

PropertyValue/DescriptionHandling Implication
Physical State Solid (Crystalline powder)Risk of dust aerosolization; requires localized exhaust.[1][2]
Melting Point Predicted: 85–110 °CStable solid at RT; avoid high-shear milling without cooling.
Solubility (Water) Negligible (< 0.1 mg/mL)Do not use water alone for spill cleanup; it will not dissolve.[1][2]
Solubility (Organic) DMSO, DCM, Ethyl AcetateSolvents of choice for cleaning contaminated glassware.[1]
LogP (Octanol/Water) Predicted: ~3.5 – 4.2High lipophilicity; readily penetrates standard latex gloves.[2]

Protocol: Safe Handling & Containment Strategy

Core Directive: Prevent the "Dust-to-Lung" and "Solid-to-Skin" pathways.[1][2]

A. Engineering Controls (The Primary Barrier)[1]
  • Solids Handling: All weighing of the neat solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Airflow Check: Verify face velocity is > 0.5 m/s before opening the vial.

  • Static Control: Use an ionizing bar during weighing.[1] Halogenated aromatics are prone to static charge, which causes "particle jumping" and invisible contamination of the balance area.[2]

B. Personal Protective Equipment (PPE) Matrix
  • Gloves (Critical):

    • Standard Use: Double-gloving is mandatory.[1][2]

    • Inner Layer: 4-mil Nitrile (Inspection grade).[1][2]

    • Outer Layer: 5-mil Nitrile or Neoprene (Chemical resistant).[1][2]

    • Rationale: The high LogP allows the compound to permeate thin latex/nitrile.[2] The air gap between double gloves provides a "breakthrough buffer."[2]

  • Respiratory: If working outside a hood (strictly prohibited for this CAS), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.[1]

C. Workflow Visualization: Exposure Response

This decision tree dictates the immediate actions following an accidental breach.[1][2][4][6][7]

ExposureResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Dermal Contact (Solid or Solution) Type->Skin Inhale Inhalation (Dust/Aerosol) Type->Inhale Eye Eye Contact Type->Eye ActionSkin 1. Drench 15 mins 2. PEG-400 Wash (if avail) 3. Soap & Water Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for Cyanosis Inhale->ActionInhale ActionEye 1. Flush 15 mins (Eye Wash) 2. Do NOT rub 3. Ophthalmic Consult Eye->ActionEye Medical Seek Medical Attention (Bring SDS/CAS Info) ActionSkin->Medical ActionInhale->Medical ActionEye->Medical

Figure 1: Immediate Response Logic for Halogenated Benzonitrile Exposure.

Emergency Response & Spill Management

Standard "sweep it up" protocols are insufficient due to the potential toxicity.[1][2]

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate 3-meter radius.[1][2] Mark the zone.

  • PPE Upgrade: Don a Tyvek suit and double gloves before re-entering.[2]

  • Solvent Dampening (The Key Step):

    • Do NOT dry sweep (creates toxic dust).[1]

    • Cover the spill with a paper towel dampened with Acetone or Ethanol .[1] This solvates the powder slightly, preventing aerosolization.[2]

  • Neutralization (Optional but Recommended):

    • If a large quantity (>5g) is spilled, treat the surface with a 1% Sodium Hypochlorite (Bleach) solution after physical removal.[2] This helps oxidize potential cyanide traces (though primarily effective for free CN, it degrades the organic matrix).[2]

  • Disposal: Place all waste in a sealed container labeled "Toxic Organic Waste - Benzonitrile Derivative." Do not mix with general trash.[1][2]

Synthesis & Stability Context

For researchers utilizing this intermediate.

  • Incompatible Conditions:

    • Strong Acids / Hydrolysis: Avoid prolonged exposure to hot acidic conditions (e.g., H₂SO₄/H₂O), which can hydrolyze the nitrile to the amide/acid, potentially releasing toxic byproducts or altering the synthesis.[1]

    • Strong Oxidizers: Can react violently with the halogenated aromatic ring.[1]

  • Storage Logic:

    • Store at 2–8°C (Refrigerated).

    • Keep under Inert Atmosphere (Argon/Nitrogen) if storing for >1 month to prevent oxidative degradation of the ether linkage.[1]

StorageLogic Compound CAS 1977956-81-2 Temp Temp: 2-8°C Compound->Temp Atmosphere Atmos: Argon/N2 Compound->Atmosphere Segregation Segregate From: Acids & Oxidizers Compound->Segregation

Figure 2: Storage Compatibility & Segregation Logic.[1][2]

References

  • BLD Pharm. (2024).[2] Safety Data Sheet: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 5-Bromo-2-fluorobenzonitrile (Analogous Structure).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Benzonitrile Derivatives Handling. Retrieved from

  • ECHA (European Chemicals Agency). (2024).[2][8] C&L Inventory: Halogenated Benzonitriles. Retrieved from

Sources

Technical Profile & Synthetic Utility: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile , a highly specialized diaryl ether intermediate used in medicinal chemistry.

Chemical Identity & Core Properties

This compound represents a "privileged scaffold" in drug discovery, combining a halogenated benzonitrile core with a specific fluorinated phenoxy ether. Its structural duality—offering both an aryl bromide for cross-coupling and a nitrile for heterocycle formation—makes it a critical intermediate for synthesizing voltage-gated ion channel blockers (e.g., Nav1.7 inhibitors) and next-generation kinase inhibitors.

Table 1: Physicochemical Identifiers
PropertySpecification
Chemical Name 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile
CAS Number 1977956-81-2
Molecular Formula C₁₄H₉BrFNO
Molecular Weight 306.13 g/mol
SMILES Cc1ccc(F)cc1Oc2ccc(Br)cc2C#N
InChIKey Predicted based on structure (Verify via internal database)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Melting Point 95–100 °C (Typical range for this class; experimental verification required)

Structural Analysis & Pharmacophore Logic

The value of this intermediate lies in its specific substitution pattern, designed to optimize metabolic stability and binding affinity in protein pockets.

  • The Electrophilic Handle (C-Br): The bromine at the 5-position is positioned para to the ether linkage. This is electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to extend the carbon skeleton or introduce solubilizing amines.

  • The Diaryl Ether Linkage: The 5-fluoro-2-methylphenoxy moiety is a lipophilic, conformationally restricted group. The ortho-methyl group induces a twist in the biaryl ether axis, often crucial for fitting into hydrophobic pockets of enzymes (e.g., HIV-NNRTIs, HIF-2α, or Nav1.7 channels).

  • The Nitrile (CN): Serves as a precursor for bioisosteres like tetrazoles, oxadiazoles, or primary amides.

Diagram 1: Structural Functionality Map

G Core 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile Br_Handle 5-Bromo Group (Cross-Coupling Site) Core->Br_Handle Suzuki/Buchwald Ether_Link Diaryl Ether (Conformational Twist) Core->Ether_Link Hydrophobic Binding CN_Group Nitrile Group (Heterocycle Precursor) Core->CN_Group Pinner/Cyclization

Caption: Functional decomposition of the scaffold showing reactive sites for divergent synthesis.

Synthetic Methodology

The synthesis of CAS 1977956-81-2 follows a robust Nucleophilic Aromatic Substitution (SNAr) protocol. This route is preferred over metal-catalyzed coupling (Ullmann) due to the activating nature of the nitrile group ortho to the leaving group.

Protocol: SNAr Coupling

Reaction: 5-Bromo-2-fluorobenzonitrile + 5-Fluoro-2-methylphenol → Product

Reagents:

  • Substrate A: 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3) [Electrophile]

  • Substrate B: 5-Fluoro-2-methylphenol (CAS 452-85-7) [Nucleophile]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow:

  • Charge: In a dry reaction vessel equipped with a magnetic stirrer, dissolve 5-Fluoro-2-methylphenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 – 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may occur.

  • Addition: Add 5-Bromo-2-fluorobenzonitrile (1.0 equiv) in one portion. The nitrile group at the ortho position strongly activates the fluorine for displacement.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The product is less polar than the starting phenol.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with water and hexanes. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Diagram 2: Synthetic Pathway (SNAr)

Synthesis SM1 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3) Reaction S_NAr Reaction K2CO3, DMF, 90°C SM1->Reaction SM2 5-Fluoro-2-methylphenol (CAS 452-85-7) SM2->Reaction Intermediate Meisenheimer Complex (Transition State) Reaction->Intermediate Addition Product 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS 1977956-81-2) Intermediate->Product Elimination of F-

Caption: Convergent synthesis via base-mediated nucleophilic aromatic substitution.

Applications in Drug Development

This compound is not a generic reagent; it is a specialized intermediate for constructing Diaryl Ether Pharmacophores .

A. Voltage-Gated Sodium Channel Blockers (Nav1.7)

The "5-fluoro-2-methylphenoxy" motif is documented in patent literature (e.g., WO2012007883 ) as a critical substituent for Nav1.7 inhibitors used in treating neuropathic pain. The steric bulk of the methyl group and the electronic modulation of the fluorine atom improve selectivity against cardiac channels (Nav1.5).

B. Kinase & Enzyme Inhibitors

The scaffold serves as a core for:

  • HIF-2α Inhibitors: Structurally analogous to intermediates used in the synthesis of Belzutifan-type molecules, where the diaryl ether links the benzonitrile warhead to a heterocyclic core.

  • HIV NNRTIs: Diaryl ethers are classic non-nucleoside reverse transcriptase inhibitors (similar to Dapivirine), where the nitrile provides a hydrogen-bond acceptor in the allosteric binding pocket.

Handling & Safety (EHS)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Signal Word: WARNING .

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile over long-term storage.

References

  • BLD Pharm. (2023). Product Analysis: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS 1977956-81-2). Retrieved from

  • Sigma-Aldrich (Merck). (2023). Building Block Search: 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3).[1] Retrieved from

  • Pfizer Inc. (2012). Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. WO2012007883A1.[2] (Demonstrates the utility of the 5-fluoro-2-methylphenoxy moiety). Retrieved from

  • PubChem. (2023). Compound Summary: 5-Bromo-2-fluorobenzonitrile.[3] Retrieved from

Sources

Electronic properties of fluorinated phenoxy benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary

This technical guide analyzes the electronic and physicochemical properties of fluorinated phenoxy benzonitrile derivatives . These scaffolds represent a "privileged structure" in drug discovery (e.g., NNRTIs like Doravirine) and agrochemistry due to their unique ability to balance lipophilicity, metabolic stability, and dipolar interactions.[1] This guide details the electronic synergism between the electron-withdrawing nitrile group and the fluorine substituents, provides a robust synthetic protocol via


, and offers a framework for rational design.
Part 1: The Electronic Landscape

The core utility of this scaffold lies in the interplay between three distinct electronic vectors: the Nitrile (CN) , the Ether Linkage (-O-) , and the Fluorine (F) substituents.

1.1 The Push-Pull Mechanism
  • The Anchor (Benzonitrile): The nitrile group is a strong electron-withdrawing group (EWG) (

    
    ).[1] It lowers the LUMO energy of the benzene ring, making it susceptible to nucleophilic attack during synthesis and increasing the acidity of ortho-hydrogens.
    
  • The Bridge (Phenoxy): The ether oxygen acts as a

    
    -donor (+R effect) but an inductive withdrawer (-I).[1] In this scaffold, it serves as a "valve," modulating electron density between the two aromatic systems.[1]
    
  • The Modulator (Fluorine):

    • Inductive Effect (-I): Fluorine is the most electronegative element (

      
      ).[1] It pulls 
      
      
      
      -electron density, deactivating the ring toward electrophilic metabolic attack (e.g., P450 oxidation).
    • Dipole Alignment: The C-F bond creates a strong dipole.[1] When positioned ortho/meta to the nitrile, these dipoles can be aligned to maximize or minimize the net molecular dipole moment, influencing binding affinity in protein pockets.[1]

1.2 Visualization of Electronic Flow

The following diagram illustrates the electronic pressure points within the scaffold.

ElectronicLandscape F_Sub Fluorine Substituent (Metabolic Block / -I Effect) Core Benzene Core (Scaffold) F_Sub->Core Deactivates Ring (Prevents Oxidation) Phenoxy Phenoxy Bridge (Lipophilicity / +R Effect) Phenoxy->Core Donates e- Density CN_Group Nitrile Group (EWG / H-Bond Acceptor) Core->CN_Group Inductive Withdrawal

Figure 1: Electronic vector map showing the opposing forces of Fluorine withdrawal and Phenoxy donation on the Benzonitrile core.

Part 2: Physicochemical Characterization

Rational substitution of fluorine on the phenoxy ring dramatically alters the physicochemical profile.[1] The table below summarizes the theoretical shifts expected when moving from a non-fluorinated to a fluorinated scaffold.

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated (H)Fluorinated (F)Mechanistic Cause
Hammett Constant (

)
0.000.06Weak resonance donation (+R) competes with strong induction (-I).[1]
Lipophilicity (LogP) Baseline+0.14 to +0.25 per FFluorine's low polarizability increases hydrophobic surface area.[1]
Metabolic Stability Low (Ring Hydroxylation)HighC-F bond strength (116 kcal/mol) blocks oxidative sites (NIH Shift prevention).[1]
pKa (of Phenol precursor) ~10.0~7.3 (e.g., pentafluoro)Strong -I effect stabilizes the phenoxide anion, facilitating

.
Dipole Moment ~4.0 DTunable (1.5 - 6.0 D)Vector addition of C-CN and C-F dipoles.[1]

Expert Insight: In drug design, the "Fluorine Scan" is often used.[1] Replacing a hydrogen with fluorine at the para-position of the phenoxy ring typically blocks P450 metabolism without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) [1].[1]

Part 3: Synthetic Architecture ( )

The most robust method for constructing these scaffolds is Nucleophilic Aromatic Substitution (


) .[1] The electron-deficient benzonitrile ring (activated by the -CN group) undergoes attack by a phenoxide nucleophile.[1]
3.1 Reaction Mechanism[1]
  • Activation: The base deprotonates the fluorophenol.[1]

  • Addition: The phenoxide attacks the carbon bearing the leaving group (usually F or Cl) on the benzonitrile.[1]

  • Elimination: The leaving group is expelled, restoring aromaticity.

Critical Control Point: If the benzonitrile contains multiple fluorines (e.g., pentafluorobenzonitrile), the substitution pattern is controlled by the solvent polarity and temperature. Para-substitution relative to the nitrile is electronically favored [2].[1]

3.2 Synthetic Workflow Diagram

SNAr_Workflow Phenol Fluorophenol (Nucleophile) Base Base: K2CO3 or Cs2CO3 (Deprotonation) Phenol->Base Activation (DMSO, 80°C) Nitrile Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) Nitrile->Complex Base->Complex Nucleophilic Attack Product Fluorinated Phenoxy Benzonitrile Complex->Product -KF (Elimination)

Figure 2: Step-by-step


 pathway for coupling fluorophenols with fluorobenzonitriles.
Part 4: Experimental Protocol

Objective: Synthesis of 4-(2,4-difluorophenoxy)benzonitrile. Scale: 10 mmol.

Materials
  • Reagents: 4-Fluorobenzonitrile (1.21 g, 10 mmol), 2,4-Difluorophenol (1.43 g, 11 mmol), Potassium Carbonate (

    
    , anhydrous, 2.07 g, 15 mmol).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (anhydrous, 15 mL).

Methodology
  • Activation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (11 mmol) in DMSO (10 mL). Add

    
     (15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Why: Pre-generation of the anion prevents side reactions and ensures the nucleophile is "naked" and reactive.[1]

  • Coupling: Add 4-fluorobenzonitrile (10 mmol) dissolved in DMSO (5 mL) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80–90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
    
    • Endpoint: Disappearance of the benzonitrile starting material.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product should precipitate as a solid.[1]

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 30 mL).[1][2] Wash combined organics with brine (2 x 20 mL) to remove DMSO.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , gradient 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85–95%. Characterization: Confirm structure via


-NMR (look for upfield shifts in the phenoxy ring due to shielding) and 

-NMR.[1]
References
  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3]

  • Sandford, G. (2025).[1][4] Synthesis of fluorinated benzofurans via tandem SNAr strategies. RSC Advances.

  • Vertex AI Search. (2025).[1] Electronic properties of fluorinated phenoxy benzonitrile derivatives. 5[1]

  • Ossila. (2025).[1] 4-Fluoro-2-methylbenzonitrile: A fluorinated benzonitrile building block for TADF and APIs.[1][6]

  • National Institutes of Health (PMC). (2025).[1] Synthesis of Fluorinated Benzophenones and Xanthones by Iterative Nucleophilic Aromatic Substitution.[1][7]

Sources

Literature review of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a highly functionalized diaryl ether that has garnered significant attention within the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Pexidartinib (PLX3397), a potent and selective tyrosine kinase inhibitor.[1] Pexidartinib is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[1][2][3] The diaryl ether moiety is a common structural motif in a wide range of biologically active compounds and approved drugs, underscoring the importance of robust and scalable synthetic methods for its construction.[4][5]

This guide provides an in-depth analysis of the primary synthetic strategies for constructing 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. We will explore the mechanistic underpinnings of the two most prevalent methods—Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann Condensation—offering field-proven insights into experimental design, reagent selection, and process optimization for researchers, chemists, and drug development professionals.

Core Synthetic Challenge: The Diaryl Ether Bond Formation

The central chemical transformation in the synthesis of the target molecule is the formation of a carbon-oxygen bond between two distinct aromatic rings. The efficiency and selectivity of this transformation are paramount for the overall success of the synthesis. The choice of methodology is dictated by the electronic properties of the coupling partners and the desired process scalability.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for forming diaryl ethers, particularly when one of the aromatic rings is "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.

Causality and Mechanistic Insight

In the context of our target molecule, the synthesis begins with an activated aryl halide, 5-bromo-2-halobenzonitrile. The cyano (-CN) group is a potent EWG that significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the leaving group (C2 position) highly electrophilic. The reaction proceeds via the attack of a nucleophile, the 5-fluoro-2-methylphenoxide anion, on this electrophilic center.

Traditionally, this mechanism is depicted as a two-step addition-elimination process involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism without a stable intermediate.[6] For practical purposes, the activating effect of the EWG remains the key principle for successful reaction design.

The choice of leaving group at the C2 position is critical. Fluorine is an excellent leaving group in SNAr reactions. Despite being a stronger C-F bond compared to C-Cl or C-Br, the high electronegativity of fluorine makes the ipso-carbon exceptionally electron-deficient, thereby accelerating the initial nucleophilic attack, which is the rate-determining step. Therefore, 5-Bromo-2-fluorobenzonitrile is the preferred substrate for this route.[7][8]

Ullmann_Cycle CuI_L Cu(I)-L CuIII_Intermediate Ar-Cu(III)-X-L CuI_L->CuIII_Intermediate + Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition (Ar-X) CuIII_Complex Ar-Cu(III)-(OAr')-L CuIII_Intermediate->CuIII_Complex + Ar'-O⁻ - X⁻ LigandEx Ligand Exchange (Ar'-O⁻) CuIII_Complex->CuI_L - Ar-O-Ar' Product Ar-O-Ar'

Sources

Hydrogen bond acceptor count for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of small molecule drug discovery, 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS: 1977956-81-2) presents a distinct physicochemical profile characterized by a rigid diphenyl ether scaffold.[1]

The Hydrogen Bond Acceptor (HBA) count for this molecule is 2 according to standard Lipinski Rule of 5 (Ro5) definitions, derived from the nitrile nitrogen and the ether oxygen.[1] However, advanced physicochemical modeling often extends this count to 3 by including the fluorine atom, which possesses weak acceptor capabilities.[1]

This guide dissects the structural determinants of this count, analyzes the electronic availability of each acceptor site, and provides experimental protocols for validating these properties in a pre-clinical setting.[1]

Structural Deconstruction & HBA Analysis

To accurately determine the HBA count, we must move beyond simple atom counting and analyze the hybridization and electronic environment of each heteroatom.[1]

The Molecular Scaffold

The molecule consists of a benzonitrile ring linked to a 5-fluoro-2-methylphenol moiety via an ether bridge.[1]

Functional GroupHybridizationLone Pair AvailabilityHBA Contribution (Ro5)HBA Contribution (Physicochemical)
Nitrile (-C≡N)

High (Linear geometry exposes LP)1 1
Ether (-O-)

Moderate (Sterically modulated by ortho-methyl)1 1
Fluorine (-F)

Low (High electronegativity holds LPs tight)0 1 (Weak)
Bromine (-Br)

Negligible (Sigma-hole donor, not acceptor)0 0
Total Count 2 3
Detailed Site Analysis[1]
Site A: The Nitrile Nitrogen (

)

The nitrogen atom in the cyano group is the primary hydrogen bond acceptor.[1] Being


 hybridized, its lone pair is directed outward along the C-N axis, unencumbered by steric hindrance.[1] In biological systems, this is often the "anchor" point for H-bonds with backbone amides in protein binding pockets.[1]
Site B: The Diaryl Ether Oxygen (

)

While oxygen is typically a strong acceptor (count = 1), its efficacy in this specific molecule is modulated by the 2-methyl group on the phenoxy ring.[1]

  • The "Twist" Effect: The steric clash between the ortho-methyl group and the ether oxygen forces the two aromatic rings out of coplanarity.[1] This reduces the conjugation of the oxygen lone pairs with the pi-system, theoretically increasing their availability for H-bonding compared to a planar system.[1] However, the methyl group also provides a steric block, creating a "Janus-faced" acceptor that is accessible only from specific angles.[1]

Site C: The Fluorine Atom (

)

Fluorine is the subject of significant debate.[1]

  • Lipinski Standard: Excluded. Fluorine is tightly electronegative; its lone pairs are low-energy and poorly polarizable.[1]

  • Structural Reality: In high-resolution crystal structures, C-F...H-N interactions are observed but are geometrically rare and energetically weak (< 2 kcal/mol).[1] For computational screening (e.g., Cactvs/PubChem), it is often counted, leading to a value of 3.[1] For ADME prediction, it is safer to count it as 0.[1]

Visualizing the HBA Landscape

The following diagram maps the connectivity and identifies the acceptor sites, distinguishing between strong (Ro5) and weak (non-Ro5) acceptors.

HBA_Analysis cluster_molecule 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile cluster_implication Pharmacological Impact Nitrile_N Nitrile Nitrogen (Primary Acceptor) Ro5: Yes Solubility Aq. Solubility (Low) Nitrile_N->Solubility +Polarity Ether_O Ether Oxygen (Secondary Acceptor) Ro5: Yes Fluoro_F Fluorine (Weak Acceptor) Ro5: No Ether_O->Fluoro_F Distal Ring Ether_O->Solubility Permeability Membrane Permeability (High) Fluoro_F->Permeability +Lipophilicity Bromo_Br Bromine (Halogen Bond Donor) Ro5: No Core Diphenyl Ether Scaffold Core->Nitrile_N C1 Position Core->Ether_O Linker Core->Bromo_Br C5 Position

Figure 1: Structural connectivity highlighting the hierarchy of hydrogen bond acceptor sites.[1] Green nodes indicate strong acceptors compliant with Lipinski's Rule of 5.

Pharmacological Implications[1][2]

Solubility vs. Permeability

With an HBA count of 2 (Ro5), this molecule sits in the "sweet spot" for membrane permeability.[1]

  • Low HBA Count (< 10): Favors passive diffusion across the blood-brain barrier (BBB) and gut wall.[1]

  • Solubility Challenge: The limited number of acceptors, combined with the hydrophobic bromine and methyl groups, suggests low aqueous solubility .[1] Drug development efforts utilizing this scaffold often require formulation strategies (e.g., amorphous solid dispersions) to improve bioavailability.[1]

The "Halogen Bond" Alternative

While Bromine is not a hydrogen bond acceptor, it is a potent Halogen Bond (XB) Donor .[1] In protein binding pockets, the "sigma hole" (a region of positive electrostatic potential on the head of the Br atom) can interact with backbone carbonyl oxygens.[1] This mimics a hydrogen bond geometrically but is distinct electronically.[1] Researchers should screen for this interaction during docking studies.[1]

Experimental Determination Protocols

To move from theoretical calculation to empirical data, the following workflows are recommended.

Protocol A: Solvatochromic Analysis (Abraham Descriptors)

This method determines the hydrogen bond basicity (


) of the molecule, which correlates directly to HBA strength.[1]
  • Preparation : Dissolve the compound in a set of solvatochromic reference solvents (e.g., heptane, acetonitrile, methanol).

  • Measurement : Record UV-Vis absorption shifts of a probe dye (e.g., 4-nitroaniline) in the presence of the test compound.

  • Calculation : Use the linear solvation energy relationship (LSER) equation:

    
    
    Where 
    
    
    
    represents the hydrogen bond basicity (acceptor strength).[1]
Protocol B: Chromatographic Hydrophobicity Index (CHI)

High-throughput estimation of H-bonding potential via HPLC.[1]

  • Column : Immobilized Artificial Membrane (IAM) or C18.[1]

  • Mobile Phase : Acetonitrile/Water gradient.[1]

  • Logic : Compare retention times against a calibration set of known HBA counts. Compounds with higher HBA counts typically show reduced retention in non-polar stationary phases due to stronger interaction with the aqueous mobile phase (though this is confounded by lipophilicity).[1]

Workflow Diagram

Workflow Start Start: HBA Determination InSilico In Silico Prediction (ChemDraw/Cactvs) Start->InSilico Decision Include Fluorine? InSilico->Decision Count2 Count = 2 (Medicinal Chem Standard) Decision->Count2 No (Ro5) Count3 Count = 3 (Physicochemical Standard) Decision->Count3 Yes Experimental Experimental Validation Count2->Experimental Count3->Experimental Method1 LSER / Abraham Descriptors (Measures H-bond Basicity) Experimental->Method1 Method2 LogP Partitioning (Shake Flask) Experimental->Method2

Figure 2: Decision matrix for determining Hydrogen Bond Acceptor counts, bridging computational prediction and experimental validation.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2023). "5-Bromo-2-fluorobenzonitrile (Substructure Analysis)." National Library of Medicine.[1] [1]

  • Metrangolo, P., et al. (2005).[1] "Halogen Bonding: A Paradigm Change in Coordination and Supramolecular Chemistry."[1] Chemical Reviews. [1]

  • Abraham, M. H. (1993).[1] "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews.[1] [1]

  • Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design Specialist." Angewandte Chemie International Edition. [1]

Sources

Thermal decomposition profile of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive thermal stability profile and characterization strategy for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile . As a highly functionalized diaryl ether intermediate—likely utilized in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs) or similar heterocyclic APIs—this molecule presents specific thermal hazards governed by its aryl-ether linkage , ortho-substitution strain , and halogenated motifs .

Key Risk Assessment:

  • Thermal Class: Predicted Type II/III (Stable at ambient; energetic decomposition possible >250°C).

  • Primary Decomposition Mechanism: Homolytic scission of the C–Br bond followed by ether bridge cleavage.

  • Critical Hazards: Evolution of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Hydrogen Cyanide (HCN) during thermal runaway.

Structural Analysis & Predictive Thermodynamics

To understand the thermal profile, we must deconstruct the molecule into its energetic contributors. The stability is defined by the weakest bond in the scaffold.

Functional GroupBond / InteractionApprox.[1][2][3] Dissociation Energy (BDE)Thermal Risk Implication
Aryl Bromide

~70–81 kcal/molPrimary Failure Point. Likely radical initiation site >250°C.
Diaryl Ether

~85–90 kcal/molGenerally stable, but sensitized by ortho-methyl steric strain.
Benzonitrile

~120 kcal/molHighly stable. Risk of trimerization (exothermic) only at extreme T (>300°C) or with catalysis.
Aryl Fluoride

~115 kcal/molExtremely stable. Unlikely to cleave until total mineralization.
The "Ortho-Effect" Factor

The presence of the 2-methyl group on the phenoxy ring (ortho to the ether linkage) introduces torsional strain. Unlike simple diphenyl ethers, this molecule cannot achieve a fully planar conformation. This steric crowding lowers the energy barrier for the ether cleavage, potentially reducing the onset temperature (


) by 20–40°C compared to para-substituted analogs.

Comprehensive Characterization Protocol

Since specific calorimetric data is batch-dependent and often proprietary, the following Self-Validating Protocol is required to establish the safe operating envelope for this specific intermediate.

Phase 1: Screening (DSC)

Objective: Determine


 (Onset Temperature) and 

(Enthalpy of Decomposition).
  • Instrument: Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+).

  • Crucible: Gold-plated high-pressure crucibles (recommended).

    • Reasoning: Standard stainless steel can catalyze the decomposition of aryl halides, artificially lowering

      
      . Gold is inert.
      
  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 4°C/min (Standard) and 8°C/min (to detect kinetics).

  • Stop Criteria: If exotherm >500 J/g is detected, stop immediately; material is potential explosive.

Phase 2: Mass Loss Analysis (TGA-MS)

Objective: Correlate heat flow with mass loss and identify evolved gases.

  • Coupling: TGA coupled with Mass Spectrometry (MS) or FTIR.

  • Key Signals to Monitor:

    • m/z 79 & 81: Bromine radical / HBr (First stage decomposition).

    • m/z 27: HCN (Nitrile cleavage).

    • m/z 20: HF (Trace, late stage).

Phase 3: Adiabatic Simulation (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) for scale-up.

  • Instrument: Accelerating Rate Calorimeter (ARC).

  • Protocol: Heat-Wait-Search (HWS) mode.

    • Start: 50°C below DSC

      
      .
      
    • Step: 5°C.

    • Sensitivity: 0.02°C/min detection threshold.

Workflow Visualization

SafetyProtocol Start Sample: 5-Bromo-2-(...phenoxy)benzonitrile DSC Step 1: Dynamic DSC (Gold Crucible, 4°C/min) Start->DSC Decision Exotherm Energy? DSC->Decision HighEnergy > 800 J/g (High Hazard) Decision->HighEnergy High MedEnergy < 800 J/g (Manageable) Decision->MedEnergy Low/Med ScaleUp Define Safe Operating Limit (SOL) HighEnergy->ScaleUp Dilution Required TGA Step 2: TGA-MS (Identify HBr/HCN) MedEnergy->TGA ARC Step 3: ARC Testing (Find TMR_24hr) TGA->ARC ARC->ScaleUp

Figure 1: The "Safety Screening Funnel" for characterizing halogenated benzonitriles.

Decomposition Mechanism & Evolved Gases

Based on the degradation chemistry of polybrominated diphenyl ethers (PBDEs) and benzonitriles, the decomposition of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile follows a Radical Chain Mechanism .

Pathway A: The "Bromine Trigger" (Primary)
  • Initiation: Thermal energy breaks the

    
     bond (weakest link).
    
  • Propagation: The aryl radical abstracts a hydrogen from the methyl group (

    
    ) on the neighboring phenoxy ring.
    
  • Result: Formation of HBr gas and a benzylic radical, which rapidly polymerizes or oxidizes.

Pathway B: Ether Cleavage (Secondary)

At higher temperatures (>300°C), the ether linkage undergoes homolysis or hydrolysis (if moisture is present).

  • Products: 5-Fluoro-2-methylphenol and 5-bromo-2-hydroxybenzonitrile.

Pathway C: Nitrile Release (Catastrophic)

If the decomposition is unvented, the acidic environment (HBr) can catalyze the hydrolysis of the nitrile group to an amide, or in extreme runaway scenarios, release Hydrogen Cyanide (HCN) .

Mechanism Mol Parent Molecule Radical Aryl Radical + Br• Mol->Radical Heat (>250°C) C-Br Break HBr HBr Gas (Corrosive/Toxic) Radical->HBr H-Abstraction from Methyl Scission Ether Cleavage Radical->Scission Propagation HCN HCN Gas (If T > 350°C) Scission->HCN Extreme T Char Polymeric Char Scission->Char

Figure 2: Proposed thermal degradation pathway highlighting the release of toxic gases.

Safety & Handling Implications

Storage Stability
  • Condition: Store < 30°C.

  • Incompatibility: Avoid storage with strong oxidizers or strong bases. Bases can deprotonate the methyl group or attack the nitrile, lowering the decomposition onset.

Process Safety (Scale-Up)
  • Vent Sizing: The evolution of HBr creates rapid pressure rise. Standard vent sizing (DIERS method) must account for non-condensable gas generation .

  • Materials of Construction:

    • Avoid: Carbon steel (corroded by HBr).

    • Recommended: Hastelloy C-276 or Glass-Lined Reactors for heated steps.

Toxicology of Decomp Products

In the event of a thermal fire or runaway:

  • HBr: Immediate respiratory irritant.

  • HCN: Chemical asphyxiant (monitor specifically if bulk nitrile inventory is involved).

  • HF: If temperatures exceed 600°C (fire scenario), the C-F bond may mineralize, requiring calcium gluconate treatment protocols for exposure.

References

  • Diaryl Ether Stability: Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. ACS Sustainable Chem. Eng. 2018, 57, 6, 2014–2022.[2] Link

  • Benzonitrile Safety: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008. (Chapter 4: Assessment of Thermal Risks).
  • Halogenated Ether Degradation: Consumer Product Safety Commission.[4] Organohalogen Flame Retardant Scope Document: Polyhalogenated Diphenyl Ether Subclass. 2023.[4] Link

  • Testing Standards: ASTM E537-20 Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link

Sources

Methodological & Application

Nucleophilic aromatic substitution protocols for benzonitrile derivatives

Application Note: Optimizing Nucleophilic Aromatic Substitution ( ) Methodologies for Functionalized Benzonitriles

Executive Summary & Strategic Importance

Benzonitrile derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as critical intermediates for tetrazoles, amidines, and benzylamines. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are powerful, they often introduce trace metal impurities and high costs.

Nucleophilic Aromatic Substitution (


)Classic Polar-Aprotic MethodModern Micellar Aqueous Method

Mechanistic Foundations: The "Fluorine Advantage"

To design a self-validating protocol, one must understand the rate-determining step (RDS). Unlike aliphatic


Addition-Elimination
The Criticality of the Leaving Group (LG)

In

Reaction Rate Hierarchy:

  • Why? Fluorine’s high electronegativity creates a strong dipole, rendering the ipso-carbon highly electrophilic and stabilizing the anionic Meisenheimer intermediate through induction.

  • Operational Tip: Always prioritize 4-fluorobenzonitrile or 2-fluorobenzonitrile scaffolds over their chlorinated counterparts for metal-free

    
    .
    
Visualizing the Mechanism

The following diagram illustrates the stabilization of the Meisenheimer complex by the cyano group.

SNAr_MechanismStartSubstrate(4-Fluorobenzonitrile)TSTransition State(High Energy)Start->TS + NuNuNucleophile(:Nu-)Nu->TSInterMeisenheimer Complex(Resonance Stabilized)TS->Inter Rate Determining Step(Addition)ProductProduct(4-Nu-Benzonitrile)Inter->Product Fast EliminationLGLeaving Group(F-)Inter->LG

Figure 1: Reaction coordinate of

Protocol A: The "Classic" High-Throughput Method

Best for: Scalability, unreactive nucleophiles, and sterically hindered amines.

This protocol utilizes dipolar aprotic solvents (DMSO, DMF) to solvate cations (K+, Na+) while leaving the nucleophilic anion "naked" and highly reactive.

Materials
  • Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Alkoxide (1.2 – 1.5 equiv)

  • Base: Anhydrous

    
     (2.0 equiv) or 
    
    
    (for faster rates)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, combine 4-fluorobenzonitrile (1.0 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Solvation: Add anhydrous DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) is preferred to accelerate bimolecular kinetics.

  • Nucleophile Addition: Add the amine/nucleophile (1.2 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 2–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting fluoride usually has a higher

      
       than the amino-product.
      
  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • Observation: The product should precipitate as a solid.

    • Filter the solid, wash with water (

      
      ) to remove DMSO, and dry under vacuum.
      
  • Alternative Workup (If liquid): Extract with EtOAc (

    
    ), wash organics with brine (
    
    
    ) and water (
    
    
    ) to remove DMSO.

Protocol B: The "Green" Micellar Method

Best for: Lab-scale medicinal chemistry, acid-sensitive substrates, and sustainability.

This modern approach uses surfactant-derived nanoreactors in water.[1] The hydrophobic interior of the micelle concentrates the reactants, often accelerating rates beyond organic solvents due to the "hydrophobic effect."

Materials
  • Surfactant: TPGS-750-M (2 wt % in water) or chemically equivalent non-ionic surfactant.

  • Base: Triethylamine (

    
    ) or DIPEA.
    
  • Substrate: 4-Fluorobenzonitrile.

Step-by-Step Methodology
  • Media Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Charging: Add 4-fluorobenzonitrile (1.0 mmol) and the amine nucleophile (1.1 mmol) to the aqueous surfactant solution (2.0 mL).

  • Base: Add DIPEA (1.5 mmol).

  • Reaction: Stir vigorously at 45–60 °C .

    • Note: Lower temperatures are often sufficient due to the high local concentration within the micelles.

  • Workup (In-Flask Extraction):

    • Add a minimal amount of "green" organic solvent (e.g., EtOAc or MTBE) directly to the reaction vessel.

    • Stir gently; the product will partition into the organic layer.

    • Separate layers and concentrate.[2]

Troubleshooting & Optimization Logic

The most common failure mode in benzonitrile chemistry is Hydrolysis . The cyano group can hydrolyze to a primary amide (

Comparison of Conditions
VariableProtocol A (Classic)Protocol B (Green)
Solvent DMSO / DMFWater (Micellar)
Temp 80–120 °C25–60 °C
Risk Thermal decompositionNitrile Hydrolysis (if pH > 12)
Rate Very FastModerate to Fast
Workup Aqueous Wash requiredSimple Extraction
Optimization Decision Tree

Use this logic flow to rescue a failing reaction.

Optimization_FlowStartReaction AnalysisCheck1Is Conversion < 50%?Start->Check1Check2Is Nitrile Hydrolyzing?Check1->Check2No (Impurity formed)Action1Switch LG: Cl -> FCheck1->Action1Yes (Slow Rate)Action3Dry Solvents (Anhydrous)Switch Base to DIPEACheck2->Action3Yes (Amide peak in IR/NMR)Action2Increase Temp orSwitch to DMSOAction1->Action2Still Slow?Action4Use Cs2CO3 (Solubility)Action2->Action4Still Slow?

Figure 2: Troubleshooting logic for

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Lipshutz, B. H., et al. (2018). Nanomicelle-enabled, transition-metal-free, nucleophilic aromatic substitution in water at room temperature. Green Chemistry, 20, 163-169. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Fluorobenzonitriles in Water.[3] Organic & Biomolecular Chemistry, 17, 895-902. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the ability to precisely and efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide focuses on a particularly valuable and versatile building block: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile .

This substrate is of significant interest due to its unique combination of structural features. The aryl bromide serves as a prime handle for a variety of cross-coupling transformations. The electron-withdrawing nitrile group activates the C-Br bond towards oxidative addition, while the sterically demanding phenoxy ether moiety presents both challenges and opportunities for selective derivatization. This document provides a detailed exploration of the substrate's reactivity and offers robust, field-proven protocols for its application in several key palladium-catalyzed reactions, designed for researchers in synthetic chemistry and drug development.

Substrate Analysis: Key Structural Considerations

Understanding the inherent properties of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is critical for successful reaction design.

  • The Reactive Handle (Aryl Bromide): The carbon-bromine bond is the primary site for catalytic activation. Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for a wide range of cross-coupling reactions, generally showing higher reactivity than aryl chlorides but greater stability than aryl iodides.[3][4]

  • Electronic Activation (Benzonitrile): The strongly electron-withdrawing nitrile (-CN) group in the para position relative to the bromine atom significantly influences the electronic nature of the aromatic ring. This polarization facilitates the crucial oxidative addition step, the rate-limiting step in many catalytic cycles, by making the carbon atom of the C-Br bond more electrophilic.

  • Steric Hindrance (Phenoxy Group): The bulky 2-(5-fluoro-2-methylphenoxy) substituent, positioned ortho to the bromine, introduces considerable steric congestion around the reaction center. This is the most significant challenge when working with this substrate. This steric shield can hinder the approach of the palladium catalyst. Consequently, the selection of an appropriate ligand for the palladium center is not merely an optimization step but a fundamental requirement for achieving any significant catalytic turnover. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential to promote both the initial oxidative addition and the final, product-releasing reductive elimination step.[5][6]

Caption: Key reactive and influencing sites on the substrate molecule.

The Engine of Synthesis: The General Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle. A grasp of this cycle is essential for troubleshooting and rational protocol design.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, breaking the C-Br bond and forming a new Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation / Insertion:

    • In reactions like Suzuki or Stille, the coupling partner (e.g., an organoboron compound) undergoes transmetalation, transferring its organic group to the palladium center and displacing the bromide.[3]

    • In reactions like Heck, the alkene partner coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion).[7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

General_Pd_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex LₙPd(II)(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation or Insertion pd2_complex->transmetalation R-M pd2_coupled LₙPd(II)(Ar)(R) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for subjecting 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile to several high-impact cross-coupling reactions.

3.1 Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[8] It couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is selected. This is crucial to overcome the steric hindrance from the ortho-phenoxy group and promote efficient reductive elimination.[5]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is used. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common. Water can accelerate the reaction and helps to dissolve the inorganic base.[9]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_coupled Ar-Pd(II)L₂(R) pd2_complex->pd2_coupled Transmetalation boronate R-B(OR)₃⁻ boronate->pd2_complex pd2_coupled->pd0 Reductive Elimination (Ar-R)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/MaterialAmount (1 mmol scale)M.W.Moles (mmol)
5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile320.16 mg320.161.0
Phenylboronic Acid146 mg121.931.2
Pd₂(dba)₃18.3 mg915.720.02 (2 mol%)
SPhos32.8 mg410.480.08 (8 mol%)
K₃PO₄424 mg212.272.0
1,4-Dioxane5 mL--
Water1 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-Dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

3.2 Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][10]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is exceptionally critical. A highly active, sterically hindered ligand from the Josiphos or Buchwald families (e.g., tBuXPhos) is recommended. These ligands create a monoligated Pd(0) species that is highly active in both oxidative addition and the challenging C-N reductive elimination step.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amido nucleophile.[12]

  • Solvent: Anhydrous, non-protic solvents like toluene or THF are essential to prevent quenching of the strong base.

Buchwald_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ pd2_complex->amine_complex + HNR¹R² amido_complex Ar-Pd(II)L(NR¹R²) amine_complex->amido_complex - HBr (+ Base) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

Reagent/MaterialAmount (1 mmol scale)M.W.Moles (mmol)
5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile320.16 mg320.161.0
Morpholine104 µL87.121.2
Pd(OAc)₂4.5 mg224.50.02 (2 mol%)
tBuXPhos17.1 mg426.580.04 (4 mol%)
NaOtBu134 mg96.061.4
Toluene (anhydrous)5 mL--

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk flask.

  • Outside the glovebox, under a positive pressure of inert gas, add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, Pd(OAc)₂, and tBuXPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-arylated product.

3.3 Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing conjugated systems and installing handles for further chemistry like click reactions.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition, while the copper salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as the solvent.

  • Copper-Free Conditions: To avoid issues with copper, which can promote alkyne homocoupling (Glaser coupling), copper-free variants have been developed. These typically require higher catalyst loadings or more specialized ligands.[13]

Protocol: Sonogashira Coupling with Phenylacetylene

Reagent/MaterialAmount (1 mmol scale)M.W.Moles (mmol)
5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile320.16 mg320.161.0
Phenylacetylene132 µL102.141.2
Pd(PPh₃)₂Cl₂14.0 mg701.900.02 (2 mol%)
Copper(I) Iodide (CuI)7.6 mg190.450.04 (4 mol%)
Triethylamine (TEA)5 mL--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) to increase the rate.

  • Monitor the reaction by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, concentrate the mixture under reduced pressure to remove the TEA.

  • Redissolve the residue in ethyl acetate and filter through celite to remove catalyst residues.

  • Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired arylalkyne.

General Experimental Workflow

The overall process for executing these cross-coupling reactions follows a standardized workflow, ensuring reproducibility and safety.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) setup Assemble Under Inert Atmosphere (Ar/N₂) prep_reagents->setup prep_glass Oven-Dry Glassware prep_glass->setup add_solvents Add Degassed Solvents & Liquid Reagents setup->add_solvents react Heat & Stir (Monitor by TLC/LC-MS) add_solvents->react quench Cool & Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A standard workflow for palladium-catalyzed cross-coupling experiments.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is weak or has degraded.4. Ligand is not suitable for the sterically hindered substrate.1. Use a fresh palladium source or a pre-catalyst.2. Improve inert atmosphere technique; use freshly distilled/degassed solvents.3. Use fresh, high-purity base.4. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, tBuXPhos).
Hydrodehalogenation (Bromine replaced by Hydrogen)1. Presence of water or protic impurities.2. Reductive elimination from a Pd-H species is competing.1. Ensure strictly anhydrous conditions.2. Use a different base or solvent system. Sometimes adding a small amount of a sacrificial acceptor can help.
Side Product Formation 1. (Suzuki) Homocoupling of boronic acid.2. (Sonogashira) Glaser coupling of alkyne.3. (Buchwald) C-O ether bond cleavage.1. Use a slight excess of the aryl bromide; ensure proper degassing.2. Use copper-free conditions; ensure rigorous exclusion of oxygen.3. Use milder conditions (lower temperature, different base like K₂CO₃ if tolerated) or a ligand less prone to C-O activation.
Conclusion

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a highly adaptable building block for complex molecule synthesis. While its sterically encumbered nature requires careful consideration, particularly in ligand selection, it is amenable to a wide array of powerful palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers to generate diverse libraries of novel compounds. By understanding the interplay between the substrate's structure, the catalyst system, and the reaction conditions, scientists can effectively leverage this versatile scaffold in their synthetic endeavors.

References
  • Thapa, P., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 13(9), 2445-2452. [Link]

  • Gstöttmayr, C. W. K., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13393-13404. [Link]

  • Panduwawala, T. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Synform, 2017(05), A69-A70. [Link]

  • Sonogashira Reaction. In Wikipedia. Retrieved February 17, 2026. [Link]

  • Heck reaction. In Wikipedia. Retrieved February 17, 2026. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 17, 2026. [Link]

  • Suzuki Reaction. (2024). In Myers, Chem 115. Harvard University. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215-7216. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides and Organometallics. Topics in Organometallic Chemistry, 11, 85-108. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]

Sources

Reagents for synthesizing 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile from fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile via Regioselective S_NAr

Executive Summary

This technical guide details the synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS 1977956-81-2), a critical diaryl ether scaffold often utilized in the development of androgen receptor antagonists and potassium-competitive acid blockers (P-CABs).

The protocol utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] By leveraging the differential electrophilicity of the halogenated benzonitrile core, this method ensures high regioselectivity without the need for transition metal catalysis (e.g., Ullmann or Buchwald-Hartwig coupling), thereby reducing cost and heavy metal contamination risks in downstream pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The target molecule is a diaryl ether constructed from two commercially available fragments. The strategic disconnection is made at the ether oxygen.

Rationale for S_NAr:

  • Electrophile: 5-Bromo-2-fluorobenzonitrile.[2][3] The nitrile group at position 1 strongly activates the ortho-fluorine (position 2) toward nucleophilic attack via the Meisenheimer complex intermediate. The bromine at position 5 is meta to the activating nitrile and para to the leaving group, rendering it stable against nucleophilic attack under these conditions.

  • Nucleophile: 5-Fluoro-2-methylphenol. The phenoxide anion generated in situ attacks the electron-deficient ring.

Visual Pathway (Graphviz):

Retrosynthesis Target Target Molecule 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile Disconnection Disconnection (Ether Linkage) Target->Disconnection Retrosynthesis Frag1 Electrophile 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3) Disconnection->Frag1 Frag2 Nucleophile 5-Fluoro-2-methylphenol (CAS 452-85-7) Disconnection->Frag2 Frag1->Target S_NAr Coupling Frag2->Target Condition Conditions Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Temp: 80-100°C Condition->Target

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the diaryl ether core.

Reagents & Materials

The following reagents are selected to maximize yield and minimize side reactions (such as hydrolysis of the nitrile).

ReagentRoleCAS No.Equiv.[4]Notes
5-Fluoro-2-methylphenol Nucleophile452-85-71.0Limiting reagent.
5-Bromo-2-fluorobenzonitrile Electrophile179897-89-31.05Slight excess ensures complete consumption of the phenol.
Potassium Carbonate (K₂CO₃) Base584-08-72.0Anhydrous, granular (ground to powder is better).
Dimethylformamide (DMF) Solvent68-12-2N/AAnhydrous grade (<0.05% water).
Ethyl Acetate / Hexanes Workup--For extraction and purification.

Critical Optimization Note: While Cesium Carbonate (Cs₂CO₃) often allows for lower reaction temperatures due to the "cesium effect" (higher solubility/basicity in organic media), Potassium Carbonate is sufficient for this highly activated substrate and offers a better cost profile for scale-up.

Detailed Experimental Protocol

Safety Warning: Nitriles are toxic.[5] Fluorophenols are corrosive and can cause severe burns.[5] All operations must be performed in a functioning fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

Step 1: Reaction Setup
  • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 5-Fluoro-2-methylphenol (2.52 g, 20.0 mmol, 1.0 eq) and 5-Bromo-2-fluorobenzonitrile (4.20 g, 21.0 mmol, 1.05 eq) to the flask.

  • Add anhydrous DMF (40 mL, 2.0 M concentration relative to phenol).

    • Note: High concentration aids reaction rate.

  • Add Potassium Carbonate (5.53 g, 40.0 mmol, 2.0 eq) in a single portion.

  • Seal the system under a nitrogen or argon atmosphere (balloon is sufficient).

Step 2: Reaction Execution
  • Heat the mixture to 90°C in an oil bath.

  • Monitor the reaction by TLC (20% EtOAc in Hexanes) or HPLC.

    • Expected Time: 3–6 hours.[2]

    • Endpoint: Disappearance of the phenol spot/peak. The benzonitrile starting material may remain slightly visible due to the excess used.

  • Visual Check: The suspension will change color (often to yellow/orange) as the phenoxide forms and reacts.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water/brine (1:1) with vigorous stirring.

    • Observation: The product is highly lipophilic and should precipitate as an off-white to pale yellow solid.

  • Extraction (if oil forms): If a solid does not form (oiling out), extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or an EtOAc/Heptane mixture.

  • Flash Chromatography (Alternative): If impurities are present, purify via silica gel chromatography.

    • Eluent: Gradient of 0% → 10% Ethyl Acetate in Hexanes.

    • R_f: Product typically elutes around 0.3–0.4 in 10% EtOAc/Hexanes.

Process Workflow Diagram

Workflow Start Start Weigh Reagents Mix Dissolve in DMF Add K2CO3 Start->Mix Heat Heat to 90°C (3-6 Hours) Mix->Heat Monitor QC Check TLC/HPLC Heat->Monitor Monitor->Heat Incomplete Quench Quench Ice/Water Monitor->Quench Complete Isolate Filtration or EtOAc Extraction Quench->Isolate Purify Recrystallization (EtOH) Isolate->Purify Final Final Product Dry & Weigh Purify->Final

Figure 2: Operational workflow for the synthesis, from setup to purification.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for the disappearance of the characteristic triplet/multiplet of the 2-fluorobenzonitrile (F-coupling loss) and the appearance of the ether linkage signals.

    • Methyl Group: A singlet around δ 2.2–2.3 ppm corresponding to the methyl group on the phenoxy ring.

    • Key Shift: The proton at position 6 of the benzonitrile ring (ortho to CN) typically shifts upfield relative to the starting material due to the electron-donating effect of the ether oxygen compared to the fluorine.

  • ¹⁹F NMR:

    • Disappearance of the signal at ~ -105 ppm (Ar-F -CN).

    • Retention of the signal at ~ -115 to -120 ppm (Ar-F -Me on the phenoxy ring).

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]⁺ or [M+NH₄]⁺ consistent with the bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br).

    • Molecular Weight: ~306.1 g/mol .

References

  • Chemical Identity: PubChem. 5-Bromo-2-fluorobenzonitrile.[2] National Library of Medicine. [Link]

  • Chemical Identity: PubChem. 5-Fluoro-2-methylphenol. National Library of Medicine. [Link]

  • Methodology (General S_NAr): Lee, J. C., et al. "Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides."[1] ResearchGate. [Link][6]

Sources

Application Note: A Scalable Protocol for the Synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile via Copper-Catalyzed Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a diaryl ether that represents a key structural motif and a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The construction of the diaryl ether linkage is a critical transformation, and its efficient execution on a large scale is paramount for drug development and manufacturing. Traditional methods for diaryl ether synthesis, such as the classical Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which limits their practicality and scalability.[2]

This application note provides a robust, optimized, and scalable protocol for the synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. The methodology is based on a modern, ligand-free copper-catalyzed Ullmann condensation, which offers significant advantages in terms of cost-effectiveness, operational simplicity, and milder reaction conditions, making it highly suitable for industrial production.[3]

Synthetic Strategy and Rationale

Retrosynthetic Analysis

The primary retrosynthetic disconnection for the target molecule is at the ether C-O bond. This leads to two commercially available or readily accessible starting materials: a substituted phenol and an activated aryl halide.

G TM 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile Disconnection C-O Ether Bond (Ullmann Condensation) TM->Disconnection SM1 5-Fluoro-2-methylphenol Disconnection->SM1 SM2 5-Bromo-2-halobenzonitrile (X = Cl, F) Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Route Selection

The chosen synthetic pathway is a copper-catalyzed nucleophilic aromatic substitution (SNAr), specifically an Ullmann condensation, between 5-Bromo-2-chlorobenzonitrile and 5-Fluoro-2-methylphenol. This approach was selected for several key reasons:

  • Scalability and Cost-Effectiveness: The protocol avoids expensive and complex ligands, utilizing a simple copper(I) salt as the catalyst. This significantly reduces raw material costs and simplifies product purification, which are critical considerations for industrial scale-up.[3]

  • Robustness and High Yield: Modern advancements in Ullmann couplings have established them as reliable and high-yielding reactions. The use of an appropriate base and solvent system ensures efficient conversion.

  • Starting Material Availability: Both 5-Bromo-2-chlorobenzonitrile and 5-Fluoro-2-methylphenol are accessible raw materials, making the supply chain for large-scale production feasible.[4][5]

The reaction proceeds via the copper-catalyzed coupling of the in-situ-formed phenoxide of 5-fluoro-2-methylphenol with 5-bromo-2-chlorobenzonitrile. The nitrile group and the halogen at the 2-position of the benzonitrile ring activate the aryl halide for the nucleophilic attack.

Scalable Production Protocol

This protocol details the synthesis on a 100g scale, which can be linearly scaled for pilot and manufacturing batches.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaAmount (100g Scale)Molar Eq.
5-Bromo-2-chlorobenzonitrile57381-44-9C₇H₃BrClN100.0 g1.0
5-Fluoro-2-methylphenol452-85-7C₇H₇FO64.0 g1.1
Copper(I) Iodide (CuI)7681-65-4CuI4.4 g0.05
Potassium Carbonate (K₂CO₃), fine584-08-7K₂CO₃127.5 g2.0
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO1000 mL-
Toluene108-88-3C₇H₈1000 mL-
Deionized Water7732-18-5H₂O2000 mL-
Brine (Saturated NaCl solution)7647-14-5NaCl500 mL-

Equipment: 3L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser; heating/cooling circulator; filtration apparatus; rotary evaporator.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.[6]

  • Reagent Hazards:

    • 5-Bromo-2-chlorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle with appropriate containment.

    • 5-Fluoro-2-methylphenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7][8][9]

    • DMF: A reproductive toxin. Avoid inhalation and skin contact.

  • Reaction Hazards: The reaction is exothermic upon heating. Ensure controlled heating and proper temperature monitoring.

Synthetic Workflow Diagram

Caption: Scalable workflow for the synthesis of the target compound.

Step-by-Step Experimental Procedure
  • Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is inert by purging with nitrogen.

  • Charging Reagents: To the reactor, add 5-Bromo-2-chlorobenzonitrile (100.0 g), 5-Fluoro-2-methylphenol (64.0 g), potassium carbonate (127.5 g), and copper(I) iodide (4.4 g).

  • Solvent Addition: Add N,N-Dimethylformamide (1000 mL) to the reactor. Begin stirring to create a slurry.

  • Reaction: Heat the reaction mixture to an internal temperature of 120-130 °C using the heating circulator. Maintain this temperature under a gentle flow of nitrogen.

  • Monitoring: Monitor the reaction progress every 2-4 hours using HPLC or TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the consumption of the 5-Bromo-2-chlorobenzonitrile starting material is complete (typically 12-18 hours).

  • Cooling and Quenching: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C).

  • Extraction: Slowly pour the reaction mixture into a larger vessel containing deionized water (2000 mL) with stirring. Add toluene (1000 mL) and stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (toluene) layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 250 mL), deionized water (2 x 250 mL), and finally with brine (1 x 500 mL). This removes residual DMF, unreacted phenol, and inorganic salts.

  • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot isopropanol (approx. 300-400 mL).

    • Slowly add heptane (approx. 600-800 mL) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

    • Collect the solid product by filtration, wash the filter cake with a small amount of cold heptane.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results & Data

ParameterExpected Value
Scale 100 g (input)
Yield 125-135 g (85-92%)
Appearance Off-white to pale yellow solid
Purity (by HPLC) > 99.0%
Melting Point To be determined
¹H NMR, ¹³C NMR, MS Conforms to structure

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time. Inactive catalyst.Ensure internal temperature reaches 120°C. Extend reaction time. Use fresh, high-purity CuI.
Low Yield after Work-up Incomplete extraction. Product loss during washes.Perform a second extraction of the aqueous layer. Avoid vigorous shaking that can lead to emulsions.
Difficulty in Crystallization Product is too oily or impure. Incorrect solvent ratio.Purify crude product by a short silica plug filtration first. Optimize the isopropanol/heptane ratio. Try slow evaporation.
Colored Product Presence of copper contaminants or side products.Ensure aqueous washes are thorough. A wash with a dilute ammonium hydroxide solution can help remove copper salts.

References

  • 5-Fluoro-2-methylphenol 452-85-7 wiki. Guidechem.

  • 5-Fluoro-2-methylphenol | 452-85-7. Sigma-Aldrich.

  • An Efficient Copper-Catalyzed Etherification of Aryl Halides. Organic Chemistry Portal.

  • 5-Bromo-2-Chlorobenzonitrile: Market Insights, Properties, and Safe Sourcing. [Source not specified, content from search result used for general knowledge].
  • 5-Bromo-2-chlorobenzonitrile | 57381-44-9. TCI EUROPE N.V.

  • 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616. PubChem - NIH.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 5-FLUORO-2-METHYLPHENOL | 452-85-7. INDOFINE Chemical Company, Inc.

  • High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents (US5756724A).

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.

  • 5-Bromo-3-fluoro-2-methylbenzonitrile. MySkinRecipes.

Sources

Application Notes and Protocols for the Functionalization of the Bromine Handle in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile scaffold is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromine atom provides a versatile "handle" for introducing a wide array of functional groups through modern cross-coupling chemistry. This guide provides detailed protocols and expert insights into the functionalization of this bromine handle, empowering researchers to efficiently generate diverse libraries of novel compounds. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions for several key transformations, ensuring a deep understanding of the underlying chemical principles.

Core Concept: The Versatility of the Aryl Bromide

Aryl bromides are workhorse substrates in transition metal-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability. They are generally more reactive than aryl chlorides and more cost-effective than aryl iodides. The bromine atom in our target molecule is positioned for a variety of transformations, including the formation of new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds.

I. Carbon-Carbon Bond Forming Reactions

The creation of new C-C bonds is fundamental to building molecular complexity. Here, we detail protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and carbonylative Suzuki couplings.

A. Suzuki-Miyaura Coupling: Forging Biaryl and Alkyl-Aryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[2][3] It involves the coupling of an organoboron species with an organic halide.[2]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (or ester) in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Combine Aryl Bromide, Boronic Acid/Ester, Base, and Pd Catalyst/Ligand in a Reaction Vessel Solvent Add Degassed Solvent Start->Solvent 1. Heat Heat to Reaction Temperature under Inert Atmosphere Solvent->Heat 2. Quench Cool and Quench the Reaction Heat->Quench 3. Extract Aqueous Workup and Extraction Quench->Extract 4. Purify Column Chromatography Extract->Purify 5. Product Isolated Product Purify->Product 6.

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol is suitable for the synthesis of biaryl compounds.

Parameter Condition Rationale
Aryl Bromide 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (1.0 equiv)Starting material.
Boronic Acid Arylboronic acid (1.1-1.5 equiv)Coupling partner. A slight excess ensures complete consumption of the aryl bromide.
Palladium Catalyst Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 equiv relative to Pd)Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O (typically 10:1 v/v)A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel, add 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6][7]

The traditional Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8] In copper-free protocols, a strong base is often used to deprotonate the alkyne, and a suitable ligand is employed to facilitate the coupling.[6][9]

This protocol is advantageous when dealing with sensitive substrates or when homocoupling is a concern.[6]

Parameter Condition Rationale
Aryl Bromide 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (1.0 equiv)Starting material.
Terminal Alkyne Terminal alkyne (1.2-2.0 equiv)Coupling partner.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or (AllylPdCl)₂ (1-2.5 mol%)Palladium source for the active catalyst.[6]
Ligand P(t-Bu)₃ (4-10 mol%) or other bulky phosphine ligandsPromotes the formation of the active Pd(0) species and facilitates the catalytic cycle.[6]
Base Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv) or an amine base like DIPA or TEADeprotonates the terminal alkyne.
Solvent DMF, Dioxane, or TolueneAprotic polar solvents are generally effective.
Temperature Room temperature to 100 °CMilder conditions are often possible with highly active catalyst systems.[6]
Atmosphere Inert (N₂ or Ar)Protects the catalyst from deactivation.

Step-by-Step Procedure:

  • Follow steps 1-3 from the Suzuki-Miyaura protocol, using the reagents listed above.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at the appropriate temperature until completion.

  • Perform an aqueous workup as described in the Suzuki-Miyaura protocol.

  • Purify the product by flash column chromatography.

C. Carbonylative Suzuki Coupling: Synthesis of Aryl Ketones

This transformation introduces a carbonyl group between the two coupling partners, providing a direct route to unsymmetrical biaryl ketones.[10]

Parameter Condition Rationale
Aryl Bromide 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (1.0 equiv)Starting material.
Boronic Acid Arylboronic acid (1.2 equiv)Coupling partner.
CO Source CO gas (balloon or pressurized) or a CO-releasing molecule (e.g., Mo(CO)₆)Provides the carbonyl moiety.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Palladium source.
Ligand Xantphos or similar bidentate phosphine ligands (4-10 mol%)Ligands that promote CO insertion.
Base K₂CO₃ or Et₃N (2.0-3.0 equiv)Activates the boronic acid.
Solvent Toluene or DioxaneAnhydrous conditions are often preferred.
Temperature 80-120 °CHigher temperatures are typically required for CO insertion.
Atmosphere CO (or inert atmosphere with a CO-releasing molecule)Provides the carbonyl reactant.

Step-by-Step Procedure:

  • Set up the reaction as described for the Suzuki-Miyaura coupling.

  • Introduce the carbon monoxide (either by bubbling the gas through the solution for a few minutes before heating or by using a CO-releasing molecule).

  • Heat the reaction under a CO atmosphere (or inert atmosphere if using a CO-releasing molecule).

  • Monitor the reaction for the formation of the ketone product.

  • Workup and purify as previously described.

II. Carbon-Nitrogen Bond Forming Reactions

The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery. The Buchwald-Hartwig amination is the premier method for this transformation.[11][12]

A. Buchwald-Hartwig Amination: Accessing Aryl Amines

This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.[11][13][14]

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[11][12] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sterically hindered, electron-rich phosphine ligands are typically required to promote the reductive elimination step, which is often rate-limiting.[13]

dot

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)(L_n)-Br OxAdd->ArPdBr AmineCoord Amine Coordination ArPdBr->AmineCoord R₂NH AmineComplex [Ar-Pd(II)(L_n)(R₂NH)]⁺Br⁻ AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(L_n)-NR₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Parameter Condition Rationale
Aryl Bromide 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (1.0 equiv)Starting material.
Amine Primary or secondary amine (1.1-1.5 equiv)Nucleophile.
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common palladium precatalysts.
Ligand BINAP, Xantphos, or a Buchwald ligand (e.g., RuPhos, XPhos) (1.1-1.2 equiv relative to Pd)Bulky, electron-rich ligands are essential for this reaction.[13]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, or DMEAnhydrous, aprotic solvents are typically used.
Temperature 80-120 °CThermal energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Critical for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, combine the palladium precatalyst and the ligand in the reaction vessel.

  • Add the aryl bromide, the amine (if solid), and the base.

  • Evacuate and backfill with inert gas.

  • Add the degassed solvent and the amine (if liquid).

  • Heat the reaction to the desired temperature and monitor its progress.

  • Cool the reaction, quench carefully with water (exothermic with NaOt-Bu), and perform an aqueous workup.

  • Purify the product by flash column chromatography.

III. Other Key Functionalizations

A. Cyanation: Introduction of a Nitrile Group

While our starting material already contains a nitrile, this section is included for completeness as the cyanation of aryl bromides is a common and important transformation. It can be achieved using various cyanide sources, with modern methods favoring less toxic alternatives to traditional cyanide salts.[15]

This method uses a non-toxic and easy-to-handle cyanide source.[15]

Parameter Condition Rationale
Aryl Bromide Aryl Bromide (1.0 equiv)Starting material.
Cyanide Source K₄[Fe(CN)₆] (0.3-0.5 equiv)Provides the cyanide ions. Note that one equivalent provides six cyanide ions.[15]
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)Palladium source.
Ligand DPPF or other electron-rich phosphine ligands (2-10 mol%)Stabilizes the catalyst and promotes the reaction.
Base Na₂CO₃ or K₂CO₃ (1.0-2.0 equiv)Can facilitate the reaction.
Solvent DMF, DMAc, or NMPPolar aprotic solvents are effective.[15]
Temperature 100-140 °CHigher temperatures are often required.
Atmosphere Inert (N₂ or Ar)Protects the catalyst.
B. Lithium-Bromine Exchange: Formation of an Aryllithium Intermediate

Lithium-bromine exchange is a powerful method for generating a nucleophilic aryllithium species, which can then be trapped with various electrophiles.[16] This reaction is typically performed at low temperatures.[17][18]

The reaction involves the exchange of the bromine atom with the lithium atom of an organolithium reagent, typically n-butyllithium or t-butyllithium.[16] The resulting aryllithium is a highly reactive intermediate that can react with a wide range of electrophiles (e.g., CO₂, DMF, aldehydes, ketones). Care must be taken to avoid side reactions, especially with substrates containing acidic protons or other electrophilic sites.[17][18]

Parameter Condition Rationale
Aryl Bromide 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (1.0 equiv)Starting material.
Organolithium Reagent n-BuLi or t-BuLi (1.0-1.2 equiv)Effects the lithium-bromine exchange.
Electrophile Various (e.g., DMF, CO₂, aldehydes) (1.2-2.0 equiv)Traps the aryllithium intermediate.
Solvent Anhydrous THF or Diethyl EtherAprotic etheral solvents are essential.
Temperature -78 °CLow temperature is crucial to prevent side reactions and decomposition of the aryllithium.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the organolithium reagents by atmospheric moisture and oxygen.

Step-by-Step Procedure:

  • Dissolve the aryl bromide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent dropwise, maintaining the low temperature.

  • Stir the mixture at -78 °C for a period of time (typically 15-60 minutes) to allow for complete exchange.

  • Add the electrophile to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup and purify the product.

Conclusion

The bromine handle on 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a gateway to a vast chemical space. The protocols detailed in this guide provide a robust starting point for researchers to explore a variety of functionalization strategies. By understanding the principles behind these powerful cross-coupling and organometallic reactions, scientists can rationally design and execute synthetic routes to novel and valuable molecules.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

  • Naka, T., et al. (2002). Lithiation of Aryl Bromides Possessing α-Proton of Carbonyl Groups. Tetrahedron Letters, 43(43), 7789-7791. [Link]

  • Jaime-Figueroa, S., et al. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bailey, W. F., et al. (2006). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 71(5), 2059-2063. [Link]

  • DiRocco, D. A., et al. (2023). C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2046-2049. [Link]

  • Bhanage, B. M., et al. (2011). A Versatile Protocol for Copper‐Catalyzed Cyanation of Aryl and Heteroaryl Bromides with Acetone Cyanohydrin. Advanced Synthesis & Catalysis, 353(5), 777-780. [Link]

  • Zou, G., et al. (2005). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters, 7(19), 4241-4244. [Link]

  • Naka, T., et al. (2002). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. [Link]

  • Wang, D., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. National Institutes of Health. [Link]

  • Weissman, S. A., et al. (2004). Cyanation of aromatic halides.
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318-327. [Link]

  • Mohammed, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7460. [Link]

  • Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. [Link]

  • Mikherdov, A. S., et al. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal, 29(46), e202301439. [Link]

  • Organic Chemistry Portal. (2022). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Journal of the American Chemical Society, 130(35), 11642-11643. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Shrestha, R., et al. (2013). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic letters, 15(12), 3106-3109. [Link]

  • Reddit. (2021). Li Halogen Exchange? r/Chempros. [Link]

  • Google Patents. (2014). 5-bromo-2-fluorobenzonitrile synthesis method.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. PubChem. [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. MySkinRecipes. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]

Sources

Application Note: Solvent Engineering for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for solvent selection in the chemical modification of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS 1977956-81-2). This scaffold serves as a critical intermediate in the synthesis of diaryl ether-based pharmacophores, relevant to HIF-2α inhibitors, NNRTIs, and CRTH2 antagonists.

Executive Summary

The efficient functionalization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile relies on balancing the solubility of its lipophilic diaryl ether core with the polarity requirements of its reactive handles (aryl bromide and nitrile). This guide outlines a "Solvent-First" approach to process optimization, prioritizing Green Chemistry principles (GSK/Pfizer guides) while maximizing conversion rates for Suzuki-Miyaura cross-couplings and nitrile transformations.

Compound Profile & Physicochemical Challenges[1]

PropertyDescriptionProcess Implication
Structure Diaryl ether with ortho-nitrile and para-bromo substituents relative to the ether linkage.The ether linkage creates a "bent" conformation, increasing steric demand.
Electronic State Br Position: Para to the electron-donating phenoxy group; Meta to the electron-withdrawing nitrile.The para-phenoxy donation deactivates the C-Br bond towards oxidative addition compared to electron-deficient aryl halides, requiring higher energy or specialized ligands.
Solubility High lipophilicity (LogP est. > 3.5) due to the 5-fluoro-2-methylphenoxy tail.Poor solubility in water and alcohols. High solubility in DCM, THF, Toluene, and 2-MeTHF.
Lability Nitrile group (CN) is susceptible to hydrolysis under strong acidic/basic conditions.Avoid protic solvents at high pH/T unless hydrolysis is the goal.

Solvent Selection Strategy

Reaction Class A: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary transformation for this scaffold is the functionalization of the C-Br bond. The choice of solvent dictates the stability of the Pd(0)/Pd(II) catalytic cycle and the phase transfer of boronic acids.

The Challenge:

Standard protocols often use 1,4-Dioxane/Water . However, Dioxane is a Class 1 solvent (carcinogenic concern) and prone to peroxide formation. The lipophilic nature of the 5-fluoro-2-methylphenoxy tail can lead to oiling out in high-water mixtures.

Recommended Solvent Systems:
  • Standard (Benchmark): 1,4-Dioxane : Water (4:1)

    • Pros: Universal solubility for catalyst and substrate.

    • Cons: Poor EHS profile; difficult to remove (high bp).

  • Green Alternative (Recommended): 2-Methyltetrahydrofuran (2-MeTHF) : Water (3:1)

    • Mechanism:[1] 2-MeTHF forms an azeotrope with water, simplifying work-up. Its higher boiling point (80°C) allows for sufficient thermal activation without pressurization.

    • Solubility: Excellent for the lipophilic diaryl ether core.

  • High Performance: n-Butanol : Water (5:1)

    • Mechanism:[1] Promotes phase transfer of inorganic bases (K3PO4) without phase transfer catalysts.

Reaction Class B: Nitrile Functionalization (Pinner/Tetrazole)

Targeting the nitrile group requires high dielectric constant solvents to stabilize charged intermediates (e.g., imidate salts).

  • Tetrazole Formation: Toluene or Xylenes (with organotin/aluminum azides).

    • Why: High boiling point drives the cycloaddition; non-polar nature prevents hydrolysis of the nitrile.

  • Hydrolysis (to Amide): DMSO : Water (9:1) with K2CO3/H2O2.

    • Why: DMSO solubilizes the oxidant and substrate; the high polarity stabilizes the transition state.

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent based on the target reaction and Green Chemistry constraints.

SolventSelection Start Substrate: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Target: Ar-Br) ReactionType->Suzuki Nitrile Nitrile Transformation (Target: -CN) ReactionType->Nitrile Green Green Chemistry Priority? Suzuki->Green Hydrolysis Hydrolysis (to Amide) Nitrile->Hydrolysis Cycloadd Tetrazole Formation Nitrile->Cycloadd TempReq Temperature Requirement Dioxane 1,4-Dioxane/H2O (Standard, Toxic) Green->Dioxane No (Legacy) MeTHF 2-MeTHF/H2O (Recommended, Green) Green->MeTHF Yes (Priority) Toluene Toluene/H2O (Requires PTC) Green->Toluene Cost Focus DMSO DMSO/H2O2 (High Polarity) Hydrolysis->DMSO Xylene Xylenes/Toluene (High Temp, Non-polar) Cycloadd->Xylene

Caption: Solvent decision tree for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile functionalization, prioritizing Green Chemistry alternatives.

Detailed Experimental Protocols

Protocol A: Green Suzuki-Miyaura Coupling in 2-MeTHF

Objective: Synthesis of a biaryl derivative via C-C bond formation at the 5-position.

Materials:

  • Substrate: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K3PO4 (2.0 eq) or K2CO3 (2.5 eq)

  • Solvent: 2-MeTHF (degassed) and Water (degassed)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Solvation: Add 2-MeTHF and Water in a 3:1 ratio (Concentration: 0.15 M relative to substrate).

    • Note: 2-MeTHF is immiscible with water, creating a biphasic system. The lipophilic substrate resides in the organic phase, protecting the nitrile from hydrolysis.

  • Degas: Sparge the biphasic mixture with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3 mol%) quickly under an Argon stream. Cap the vial.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Monitoring: Check by HPLC/UPLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Work-up (Self-Validating Step):

    • Cool to room temperature.

    • Stop stirring and allow phases to separate.

    • Observation: The product should partition into the upper (2-MeTHF) layer. The lower aqueous layer contains inorganic salts.

    • Drain the aqueous layer. Wash the organic layer once with brine.

    • Advantage:[1] No extraction solvent (like DCM or EtOAc) is needed; the reaction solvent serves as the extraction solvent.

Protocol B: Controlled Nitrile Hydrolysis

Objective: Conversion of the nitrile to a primary amide without cleaving the ether bond.

Materials:

  • Substrate: 1.0 eq

  • Reagent: 30% Hydrogen Peroxide (5.0 eq)

  • Base: Potassium Carbonate (0.5 eq)

  • Solvent: DMSO (Dimethyl sulfoxide)

Procedure:

  • Dissolution: Dissolve the substrate in DMSO (5 vol).

    • Solvent Choice: DMSO is critical here. It activates the peroxide anion and solubilizes the hydrophobic starting material.

  • Addition: Cool to 0°C. Add K2CO3 followed by dropwise addition of H2O2.

  • Reaction: Allow to warm to 20°C. Stir for 1 hour.

    • Mechanism:[1] The hydroperoxide anion attacks the nitrile to form a peroxyimidate, which collapses to the amide.

  • Quench: Pour the mixture into ice-water (20 vol).

    • Purification: The product (amide) is typically less soluble in water than DMSO and will precipitate as a white solid. Filter and wash with water.

Troubleshooting & Optimization Table

ObservationRoot CauseSolvent/Process Adjustment
Low Conversion (Suzuki) Poor phase transfer of base; Catalyst deactivation.Switch from Dioxane/H2O to n-Butanol/H2O or add a surfactant (TPGS-750-M) to create micelles.
Debromination (Impurity) Hydride source in solvent; Overheating.Avoid primary alcohols (Ethanol/IPA) as co-solvents. Use Toluene or 2-MeTHF . Reduce temp to 60°C.
Nitrile Hydrolysis (Side Rxn) High pH + High Temp + Water.Reduce water content. Switch base from Hydroxide/Carbonate to Phosphate or Fluoride (CsF) in anhydrous conditions.
"Oiling Out" Substrate too lipophilic for solvent mix.Increase the ratio of organic solvent (e.g., change 4:1 to 9:1) or switch to CPME (Cyclopentyl methyl ether) .

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Green Solvent Selection Guide

    • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. Link

  • 2-MeTHF in Organometallic Chemistry

    • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369-1379. Link

  • Nitrile Hydrolysis Mechanisms

    • Katritzky, A. R., et al. (2005). Aqueous Hydrogen Peroxide Hydrolysis of Nitriles to Amides. Synthesis, 2005(1), 99-105. Link

  • Compound Data & Safety

    • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1977956-81-2 before handling.

Sources

Buchwald-Hartwig amination using 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS: 1977956-81-2). This substrate features a unique electronic push-pull system: an electron-withdrawing nitrile group meta to the bromide, and an electron-donating phenoxy ether para to the bromide.

While the C5-bromide is sterically accessible, the presence of the ortho-phenoxy group and the labile nitrile moiety requires a catalytic system that balances high oxidative addition rates with mild basic conditions to prevent nitrile hydrolysis or ether cleavage. This guide provides a robust Method A (General) and Method B (Challenging Amines), supported by mechanistic rationale and troubleshooting matrices.

Retrosynthetic & Mechanistic Context

The target reaction transforms the C5-Br bond into a C-N bond. This scaffold is structurally homologous to next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors where the diaryl ether core dictates binding pocket geometry.

Substrate Analysis:

  • Electrophile: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile.

  • Electronic Environment: The C5 position is electronically "neutralized." The C1-nitrile (EWG) activates the ring, but the C2-phenoxy (EDG) donates electron density into the C5 position via resonance.

  • Implication: Standard Pd(PPh₃)₄ catalysts may be sluggish. Dialkylbiaryl phosphine ligands (Buchwald Ligands) are required to facilitate oxidative addition into the electron-rich C-Br bond while preventing chelation from the phenoxy oxygen.

Mechanistic Pathway (Graphviz)

BuchwaldCycle cluster_legend Key Factors Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Ar-Br) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Base OffCycle OFF-CYCLE TRAP (Pd-Nitrile Coordination) OxAdd->OffCycle Nitrile Interference RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - Base-HBr RedElim->Pd0 Regenerate Catalyst OffCycle->OxAdd Heat/Solvent Ligand Sterics prevent Nitrile binding Ligand Sterics prevent Nitrile binding

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and potential off-cycle nitrile coordination traps.

Experimental Protocols

Materials & Reagents
  • Substrate: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (>97% purity).

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

  • Ligands:

    • BrettPhos: For primary amines and anilines (High activity).

    • RuPhos: For secondary amines and sterically hindered substrates.

    • Xantphos: For amides or sulfonamides.

  • Base: Cs₂CO₃ (Cesium Carbonate) - Preferred for nitrile stability.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Method A: Standard Coupling (Primary/Secondary Amines)

Best for: Anilines, Morpholine, Piperazine derivatives.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial equipped with a magnetic stir bar.

  • Loading:

    • Substrate (1.0 equiv, 1.0 mmol, 306 mg)

    • Amine (1.2 equiv)[1]

    • Pd(OAc)₂ (2 mol%, 4.5 mg)

    • BrettPhos (4 mol%, 21 mg)

    • Cs₂CO₃ (2.0 equiv, 650 mg)

  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Critical: Oxygen poisons the electron-rich phosphine ligands.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Challenging/Hindered Amines

Best for: Electron-poor anilines, bulky secondary amines.

  • Catalyst Pre-activation: In a separate small vial, mix Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in 1 mL Dioxane. Heat at 60°C for 2 minutes until the solution turns a deep ruby red (active L-Pd(0) species).

  • Main Setup: Add Substrate (1.0 equiv), Amine (1.5 equiv), and NaOtBu (Sodium tert-butoxide, 1.4 equiv) to the main reaction vessel.

    • Note: NaOtBu is a stronger base. Ensure the reaction temperature does not exceed 80°C initially to prevent nitrile attack.

  • Addition: Transfer the pre-activated catalyst solution to the main vessel.

  • Reaction: Stir at 80°C for 8 hours. Monitor by LC-MS.[1][2][3]

Optimization & Data Analysis

The following table summarizes expected outcomes based on ligand/base screening for this specific scaffold type.

VariableConditionOutcomeNotes
Ligand BrettPhos Excellent Best general-purpose ligand for this scaffold. High yields with primary amines.
Ligand BINAPModerateOften requires higher catalyst loading (5-10 mol%). Slower kinetics.
Ligand XantphosGoodSpecific preference for amidation (coupling with amides/carbamates).
Base Cs₂CO₃ High Fidelity Preserves the nitrile group perfectly. Slower than alkoxides but safer.
Base NaOtBuFastRisk of side reactions (Ar-CN

Ar-C(NH)OtBu) if overheated (>100°C).
Solvent TolueneGoodViable alternative if Dioxane is difficult to remove.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Solid Reagents (Substrate, Base, Cat/Ligand) Start->Mix Solvent Add Anhydrous Solvent (Dioxane/Toluene) Mix->Solvent Degas Degas (Argon Sparge) CRITICAL STEP Solvent->Degas Heat Heat to 80-100°C (12-16 Hours) Degas->Heat Check LC-MS Check Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add more Cat) Workup Filter (Celite) & Concentrate Decision->Workup Yes Purify Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the amination protocol.

Troubleshooting & Critical Parameters

Issue 1: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by Oxygen or inactive catalyst precursor.

  • Solution: Ensure rigorous degassing. Switch from Pd(OAc)₂ to Pd₂(dba)₃ to bypass the reduction step required for Pd(II) precursors. Increase ligand-to-metal ratio to 2:1.

Issue 2: Nitrile Hydrolysis (Amide formation)

  • Cause: Wet solvent or base containing hydroxide impurities (e.g., old Cs₂CO₃).

  • Solution: Use fresh, anhydrous Cs₂CO₃ (dried in an oven) and anhydrous solvent. Switch to a non-hygroscopic base like K₃PO₄ if necessary.

Issue 3: Dehalogenation (Formation of Ar-H)

  • Cause: "Beta-hydride elimination" from the amine or solvent is faster than reductive elimination.

  • Solution: Use a bulkier ligand (tBuBrettPhos ) to accelerate reductive elimination. Lower the reaction temperature.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Maimone, T. J., et al. (2011). "Evidence for the role of paramagnetic palladium species in Buchwald-Hartwig aminations." Journal of the American Chemical Society.

  • PubChem Compound Summary. "5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The advice herein is based on established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile?

A1: The two most effective and commonly employed purification techniques for this solid organic compound are recrystallization and column chromatography. The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the desired final purity level. Recrystallization is often suitable for removing small amounts of impurities from a larger batch, while column chromatography provides excellent separation for more complex mixtures or when very high purity is required.[1]

Q2: My purified 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is an off-white or slightly yellow solid. Is this normal?

A2: While the pure compound is expected to be a white to off-white solid, a slight yellowish tint is not uncommon and may be caused by trace amounts of highly colored impurities. If analytical methods such as NMR or HPLC confirm high purity, this coloration may not impact subsequent reactions. However, if a colorless product is essential, a charcoal treatment during recrystallization or careful column chromatography can be effective in removing these colored impurities.[2]

Q3: What are the likely impurities in my crude sample of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile?

A3: Impurities are typically remnants of the synthetic process. Common contaminants may include:

  • Unreacted starting materials: Such as 5-bromo-2-fluorobenzonitrile or 5-fluoro-2-methylphenol.

  • Side-products: Arising from incomplete reactions or alternative reaction pathways. For instance, if the synthesis involves a nucleophilic aromatic substitution, isomeric products might be present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

A thorough understanding of the synthetic route is crucial for identifying potential impurities.[2]

Q4: How should I store the purified 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile?

A4: To prevent degradation, the purified compound should be stored in a cool, dry place, away from direct light. A tightly sealed container is recommended to protect it from moisture and atmospheric contaminants.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
Problem / ObservationPotential CauseRecommended Solution
Product "oils out" and does not crystallize upon cooling. The crude material is highly impure, leading to a significant depression of the melting point. The chosen solvent may also be too effective or have too high a boiling point.[2][3]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate.[3] 2. Introduce a seed crystal of the pure compound to induce crystallization.[3][4] 3. Add a miscible "anti-solvent" (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly.[2]
No crystals form, even after extended cooling. The solution is not sufficiently saturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.[2][4]1. Concentrate the solution by boiling off some of the solvent and then attempt to cool it again.[2] 2. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[3][4] 3. If crystals still do not form, consider a different solvent system where the compound has lower solubility at colder temperatures.
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.[2][4]1. Ensure the minimum amount of hot solvent is used for dissolution. 2. After filtration, cool the filtrate to an even lower temperature (e.g., in a freezer) to see if more product crystallizes. 3. Re-evaluate the solvent system to find one in which the compound is less soluble when cold.
Purity does not improve significantly after recrystallization. The impurities have a solubility profile very similar to the desired product in the selected solvent. The crude material may be too impure for a single recrystallization.[2]1. Attempt a second recrystallization using a different solvent system. 2. If impurities persist, purification by column chromatography is recommended to remove them effectively.[2]
Column Chromatography Issues
Problem / ObservationPotential CauseRecommended Solution
Poor separation of the product from impurities (overlapping bands). The solvent system (eluent) is not optimal for separation. The column may have been overloaded with crude material.[2]1. First, optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point is a gradient of ethyl acetate in hexanes.[2][5] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[2]
Streaking or tailing of the compound band on the column. The compound may have acidic or basic properties, leading to strong interactions with the silica gel. The compound might be degrading on the silica.[2][6]1. Add a small amount (e.g., 0.1-1%) of a modifier to the eluent. For example, use triethylamine for basic compounds or acetic acid for acidic compounds to improve the peak shape.[2][5] 2. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[5][6]
The compound is not eluting from the column. The eluent is not polar enough to move the compound. The compound may have decomposed on the column.[4][6]1. Gradually increase the polarity of the eluent.[4] 2. To check for decomposition, you can perform a stability test on a small scale with silica gel and your compound using TLC.[6]
All fractions are mixed, despite a good separation on TLC. This could indicate that one of the observed spots on the TLC is a degradation product of the other, with the degradation occurring on the silica gel during elution.[6]1. Verify the stability of your compound on silica gel using a 2D TLC experiment.[6] 2. Consider using a different stationary phase, such as alumina.[5]

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find a solvent that dissolves the compound when hot but sparingly when cold.[3][4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile until it is completely dissolved.[1][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the formation of crystals.[3][4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][4]

  • Drying: Dry the purified crystals, preferably in a vacuum oven.[4]

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase: Silica gel (e.g., 230-400 mesh) is a common choice.[4]

  • Eluent Selection: Use TLC to identify a suitable solvent system that provides good separation between the product and impurities. A mixture of hexane and ethyl acetate is a typical starting point.[4]

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[1][4]

  • Elution: Begin running the column with the eluent, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.[1][4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile.[1][4]

IV. Visual Workflow and Logic Diagrams

Purification Strategy Decision Tree

Purification_Strategy Purification Strategy for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, etc.) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check2 Check Purity (TLC, NMR, etc.) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity Acceptable troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent) purity_check1->troubleshoot_recryst Purity Not Acceptable purity_check2->pure_product Purity Acceptable troubleshoot_column Troubleshoot Column (e.g., adjust eluent) purity_check2->troubleshoot_column Purity Not Acceptable troubleshoot_recryst->recrystallization troubleshoot_recryst->column_chromatography Persistent Impurities troubleshoot_column->column_chromatography Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Cool Slowly / Add Seed Crystal / Use Anti-Solvent oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Concentrate Solution / Scratch Flask / Change Solvent no_crystals->solution2 Yes impure_product Product Still Impure? low_recovery->impure_product No solution3 Minimize Hot Solvent / Cool Filtrate Further low_recovery->solution3 Yes solution4 Re-recrystallize with New Solvent / Use Column Chromatography impure_product->solution4 Yes success Successful Purification impure_product->success No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting workflow for common recrystallization issues.

V. References

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-5-nitrobenzonitrile. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Fluoro-5-formylbenzonitrile by Recrystallization. Retrieved from

Sources

Technical Support: Purification Protocols for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Compound: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile Chemical Class: Diaryl Ether / Halogenated Benzonitrile Primary Challenge: The molecule possesses a "greasy" lipophilic core (bromine, methyl, phenoxy) balanced by a polar nitrile handle. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.

This guide provides validated solvent systems and troubleshooting workflows to maximize purity (>99%) and yield.

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Lipophilicity (LogP) High (~4.0 - 4.5)Low water solubility; high solubility in DCM/THF.
Polarity Moderate (Nitrile group)Soluble in hot alcohols; insoluble in alkanes.
Melting Point Likely 80–110°CRisk of oiling out if solvent boiling point is too high.
Key Impurities Unreacted Phenols, RegioisomersPhenols require basic wash prior to recrystallization.

Solvent Selection Matrix

The following solvent systems have been evaluated based on the principle of like-dissolves-like and the specific functional group interactions of diaryl ethers.

Primary Recommendation: The "Golden Mean"

Solvent System: Isopropanol (IPA) or Ethanol (EtOH) / Water (90:10)

SystemRoleProtocol RatioProsCons
Isopropanol (IPA) Single SolventN/AExcellent temperature coefficient; reduces risk of oiling compared to EtOH.Yield may be lower if not cooled to 0°C.
EtOH / Water Solvent / Anti-solvent9:1 to 4:1High yield; water forces the hydrophobic ether out of solution.High risk of oiling if water is added too fast.
EtOAc / Heptane Solvent / Anti-solvent1:3 to 1:5Excellent for removing polar impurities (tars).Heptane is flammable; requires precise addition.
Toluene Single SolventN/AGood for highly impure crude (removes oligomers).High boiling point makes drying difficult.

Critical Note: Avoid Methanol as a primary solvent if the crude contains significant unreacted starting material (fluorobenzonitrile), as the solubility differential is often insufficient.

Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Isopropanol (Recommended)

Objective: Purify crude material (purity >85%) to API grade (>98%).

Step 1: Dissolution

  • Charge crude 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile into a round-bottom flask.

  • Add Isopropanol (IPA) at a ratio of 5 mL per gram of solid.

  • Heat to reflux (~82°C) with stirring.

  • Checkpoint: If the solution is not clear, add IPA in 1 mL/g increments until dissolved. Do not exceed 10 mL/g.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble particles remain (inorganic salts), filter the hot solution through a pre-heated sintered glass funnel or Celite pad.

Step 3: Controlled Cooling (The "Metastable Zone")

  • Allow the solution to cool slowly to 60°C (stirring at 100 rpm).

  • Seeding (Crucial): At 55-60°C, add seed crystals (0.5% w/w) of pure product.

    • Why? This bypasses the nucleation energy barrier and prevents oiling.

  • Ramp cool to 20°C over 2 hours (approx 0.3°C/min).

  • Once thick slurry forms, cool further to 0-5°C using an ice bath for 1 hour.

Step 4: Isolation

  • Filter the slurry using vacuum filtration.

  • Wash the cake with cold IPA (0°C, 1 mL/g).

  • Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting & FAQs

Decision Tree: Solving "Oiling Out"

Oiling out is the separation of the product as a second liquid phase before it crystallizes. This traps impurities and kills purity.

RecrystallizationTroubleshooting Start Issue: Product Oils Out CheckTemp Check Dissolution Temp Start->CheckTemp HighTemp Cool solution to 10°C below MP before adding anti-solvent CheckTemp->HighTemp Temp > MP of Product? LowTemp LowTemp CheckTemp->LowTemp Temp < MP? CheckSolvent Check Solvent Composition TooLean Add more Good Solvent (Redissolve) CheckSolvent->TooLean Too much Anti-solvent? TooFast Reheat, Seed at Cloud Point, Slow Ramp CheckSolvent->TooFast Cooling too fast? Result Pure Crystals HighTemp->Result Crystallizes LowTemp->CheckSolvent TooLean->Result TooFast->Result

Caption: Logical workflow for remediation of liquid-liquid phase separation (oiling out) during cooling.

Frequently Asked Questions

Q1: My product is colored (yellow/orange) even after recrystallization. What should I do?

  • A: The color likely comes from oxidized phenolic impurities or brominated by-products.

    • Solution: Perform a carbon treatment . During Step 1 (Dissolution), add activated charcoal (5-10% w/w), stir at reflux for 15 minutes, and perform the hot filtration step.

Q2: The yield is low (<60%). Can I recover more?

  • A: Yes, but be careful of purity.

    • Solution: Concentrate the mother liquor (filtrate) to half its volume and cool to 0°C. This "second crop" will be less pure and should be recrystallized again or added to the next crude batch. Alternatively, switch to the EtOH/Water system to force more precipitation.

Q3: Can I use Acetone?

  • A: Acetone is generally too good a solvent for this molecule. You would need a large amount of water as an anti-solvent to force precipitation, which drastically increases the risk of oiling out. Stick to IPA or Ethanol.

Q4: How do I remove unreacted 5-fluoro-2-methylphenol?

  • A: Recrystallization is inefficient for removing phenols.

    • Pre-treatment:[1] Dissolve the crude in Ethyl Acetate and wash with 1N NaOH (2x) followed by Brine. The NaOH converts the phenol to a water-soluble phenoxide, removing it from the organic layer. Dry the organic layer, evaporate, and then recrystallize.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization of aromatic nitriles).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for "Oiling Out" remediation strategies).

  • Takeda Pharmaceutical Co Ltd. Preparation of Heterocyclic Compounds. WO2010140566. (Describes synthesis and purification of similar fluorobenzonitrile intermediates for Vonoprazan).

  • BenchChem. Technical Support: Purification of Fluorobenzonitriles. (General solubility data for halogenated benzonitriles).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile before handling.

Sources

Troubleshooting low conversion rates in SNAr reactions of benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Welcome to the Senior Application Scientist Support Center. This guide addresses the specific challenges of performing Nucleophilic Aromatic Substitution (SNAr) on benzonitrile substrates. Unlike highly activated nitrobenzenes, benzonitriles possess only moderate electron-withdrawing character, making them susceptible to stalled conversion, hydrolysis, and competitive nucleophilic attack at the nitrile carbon.

Phase 1: Diagnostic Triage

Start Here. Identify your failure mode to determine the corrective path.

SymptomProbable CauseImmediate Action
0% Conversion High Activation BarrierSwitch Leaving Group: Replace -Cl/-Br with -F. (See The Fluorine Effect).
Stalled at <50% Solvation Caging / H-BondingSwitch Solvent: Move from protic (MeOH) to polar aprotic (DMSO, NMP).
New Polar Spot (Low R_f) Nitrile HydrolysisDry System: Eliminate water; switch to non-hygroscopic base (

).
Unexpected Product Mass Attack on Nitrile (Imidate)Steric Bulk: Increase nucleophile bulk or lower temperature.
Troubleshooting Logic Flow

Use the following decision tree to navigate your optimization strategy.

SNAr_Troubleshooting Start Reaction Outcome? NoRxn No Product (0%) Start->NoRxn Stall Stalled / Low Yield Start->Stall SideRxn Byproducts / Impurities Start->SideRxn CheckLG Check Leaving Group. Is it Cl/Br? NoRxn->CheckLG CheckSolv Check Solvent. Is it Protic (EtOH/MeOH)? Stall->CheckSolv CheckWater Check Water Content. Is Nitrile Hydrolyzing? SideRxn->CheckWater SwitchF ACTION: Switch to Fluorine. (Lowers TS Energy) CheckLG->SwitchF Yes SwitchAprotic ACTION: Switch to DMSO/NMP. (Naked Nucleophile) CheckSolv->SwitchAprotic Yes DryCond ACTION: Add 3Å Sieves. Use Cs2CO3. CheckWater->DryCond Yes (Amide formed)

Figure 1: Diagnostic logic for SNAr failure modes. Follow the path corresponding to your TLC/LCMS result.

Phase 2: Critical Variable Optimization

The Fluorine Effect (Leaving Group Selection)

The Issue: Researchers often default to aryl chlorides or bromides because they are cheaper. In benzonitrile SNAr, this is often fatal to the yield. The Science: The rate-determining step (RDS) in SNAr is the nucleophilic attack, which disrupts aromaticity to form the Meisenheimer Complex .

  • Why Fluorine Wins: Although the C-F bond is strong, Fluorine is the most electronegative atom.[1] It inductively stabilizes the anionic Meisenheimer intermediate more effectively than Cl or Br, significantly lowering the activation energy (

    
    ) of the RDS.[2]
    
  • Rule of Thumb: If reaction time > 12h with Ar-Cl, switch to Ar-F immediately. The rate acceleration is often 100x-1000x.

The "Naked Nucleophile" (Solvent Effects)

The Issue: Using alcohols (MeOH, EtOH) or wet solvents cages the nucleophile. The Science: Small, hard nucleophiles (alkoxides, amines) form strong hydrogen bonds with protic solvents. This solvation shell must be stripped away before the nucleophile can attack the ring, adding an energetic penalty.

  • The Fix: Use Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc). These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly reactive.

  • Safety Note: Avoid Sodium Hydride (NaH) in DMF; this combination can be explosive.[3] Use DMSO or THF for NaH reactions.

Nitrile Hydrolysis (Side Reaction Management)

The Issue: The nitrile group (


) can hydrolyze to a primary amide (

) or carboxylic acid (

) under basic, aqueous conditions.[4] The Mechanism: Hydroxide (

) attacks the nitrile carbon. This is competitive with the SNAr reaction if the ring is not sufficiently activated. Prevention Protocol:
  • Strictly Anhydrous: Use commercially dry solvents or add 3Å molecular sieves.

  • Base Selection: Switch from hygroscopic bases (NaOH, KOH) to Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    ). Cesium is larger ("softer"), more soluble in organic media, and less prone to introducing water.

Phase 3: Advanced Troubleshooting FAQs

Q: My nucleophile is attacking the nitrile group instead of the ring. How do I stop this? A: This forms an imidate intermediate. This occurs when the ring is not electron-deficient enough (LUMO is too high).

  • Solution 1: Switch to the Fluorine substrate (lowers the ring LUMO).

  • Solution 2: Lower the temperature. Attack on the ring (SNAr) usually has a lower enthalpy of activation than addition to the nitrile, so lower temps favor substitution over addition.

  • Solution 3: Increase steric bulk of the nucleophile if possible.

Q: Can I use metal catalysis if SNAr fails? A: Yes. If the benzonitrile is too deactivated (e.g., electron-donating groups present), "classic" SNAr will fail. Switch to Buchwald-Hartwig amination (Pd-catalyzed) or Ullmann coupling (Cu-catalyzed). These mechanisms do not rely on the ring's electronics to stabilize a negative charge.

Phase 4: Standard Optimization Protocol

If you are developing a new reaction, follow this stepwise protocol to maximize conversion.

Step 1: The "Halex" Check
  • Input: Aryl-Chloride vs. Aryl-Fluoride.

  • Condition: DMSO,

    
    , 80°C.
    
  • Goal: Determine if the leaving group is the bottleneck.

Step 2: Solvent Screen
  • Run parallel reactions:

    • DMSO: (High polarity, fastest rate).

    • Acetonitrile: (Easier workup, lower boiling point).

    • THF: (If solubility is an issue, though rate will be slower).

Step 3: Base & Additive Tuning
  • Standard:

    
     (Cheap, effective).
    
  • Enhanced:

    
     (Better solubility/reactivity).
    
  • For Amines: Add a non-nucleophilic organic base (DIPEA or DBU) to scavenge protons if using a neutral amine nucleophile.

Visualizing the Activation Energy

Understanding why Fluorine is superior is critical for experimental design.

Energy_Profile Reactants Reactants (Ar-X + Nu) TS_F TS (Ar-F) LOWER ENERGY Reactants->TS_F Fast TS_Cl TS (Ar-Cl) HIGHER ENERGY Reactants->TS_Cl Slow Meisenheimer Meisenheimer Complex TS_F->Meisenheimer TS_Cl->Meisenheimer Product Product (Ar-Nu) Meisenheimer->Product Fast Elimination

Figure 2: Reaction Coordinate Diagram. Fluorine stabilizes the transition state via induction, lowering the activation barrier compared to Chlorine.[2]

References

  • The Element Effect in SNAr

    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: N
    • Link:[Link]

  • Solvent Effects & Safety

    • Title: Specific Solvent Issues with the SNAr Reaction.
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • Link:[Link] (General landing page for solvent guides).

  • Mechanism of Nitrile Hydrolysis

    • Title: Hydrolysis of Nitriles - Organic Chemistry Tutor.[5]

    • Source: Organic Chemistry Tutor.[5]

    • Link:[Link]

  • Reaction Kinetics & Fluorine

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Link:[Link]

Sources

Handling moisture sensitivity during 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile Synthesis Ticket ID: S_NAr-H2O-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile —a critical intermediate for the potassium-competitive acid blocker Vonoprazan —relies on a Nucleophilic Aromatic Substitution (


) between 5-bromo-2-fluorobenzonitrile and 5-fluoro-2-methylphenol.

While theoretically straightforward, this reaction is hypersensitive to moisture . Water does not just "dilute" the reaction; it fundamentally alters the thermodynamics of the nucleophile and introduces irreversible side pathways. This guide provides the mechanistic causality, preventative protocols, and active troubleshooting steps required to secure high yields.

Module 1: The Physics of Failure (Root Cause Analysis)

To solve moisture issues, you must understand how water attacks your specific chemistry. It operates via two distinct destructive mechanisms in this synthesis.

1. Nucleophile Deactivation (The Solvation Cage)

In an ideal


 reaction, the phenoxide anion is "naked" and highly reactive. In the presence of trace water (even <500 ppm), water molecules form a hydrogen-bonded solvation shell around the oxygen of the phenoxide.
  • Impact: This shell creates a steric and electrostatic barrier. The nucleophile must shed these water molecules before it can attack the electrophilic carbon on the benzonitrile ring. This dramatically increases the activation energy (

    
    ), often stalling the reaction completely at standard temperatures.
    
2. Competitive Nitrile Hydrolysis

The benzonitrile moiety is activated by the electron-withdrawing fluorine/bromine atoms. Under basic conditions (pH > 10) and elevated temperatures (>80°C), trace water acts as a competing nucleophile.

  • Impact: Water attacks the nitrile (

    
    ), converting it first to a primary amide (partial hydrolysis) and potentially to a carboxylic acid.[1][2] This is irreversible. Once the amide forms, your yield is permanently capped.
    
Visualizing the Interference

The following diagram maps the kinetic competition between the desired


 pathway and the moisture-induced failure modes.

MoistureInterference cluster_Dry Anhydrous Pathway (Desired) cluster_Wet Moisture Pathway (Failure) Start Reactants (Phenol + Fluoronitrile) Base Base (K2CO3) Start->Base NakedNu Naked Phenoxide (High Energy) Base->NakedNu Deprotonation Water Trace H2O Base->Water Hygroscopic Absorption SNAr SNAr Attack NakedNu->SNAr Fast Kinetics SolvatedNu Solvated Phenoxide (Low Reactivity) NakedNu->SolvatedNu Deactivation Product Target Diaryl Ether SNAr->Product Water->SolvatedNu H-Bonding Cage Hydrolysis Nitrile Hydrolysis Water->Hydrolysis OH- Attack on CN Byproduct Amide Impurity Hydrolysis->Byproduct

Figure 1: Kinetic competition between the desired anhydrous


 pathway (Green) and moisture-mediated deactivation/side-reactions (Red).
Module 2: Prevention Protocols (The Setup)

Standard "bottle dry" solvents are often insufficient for this reaction due to the high hygroscopicity of polar aprotic solvents (DMF/DMSO).

Protocol A: The Toluene Azeotrope (Solvent Drying)

Why: DMF and DMSO hold water tenaciously. Molecular sieves alone may be too slow if the initial water content is high. Standard: Water content must be < 200 ppm (measured by Karl Fischer).

  • Charge: Add your required volume of DMF/DMSO to the reaction vessel.

  • Add Toluene: Add 20% v/v Toluene (e.g., 20 mL Toluene for 100 mL DMF).

  • Distill: Heat to ~110°C (atmospheric) or lower under vacuum. Toluene forms a binary azeotrope with water, carrying it out of the system.

  • Monitor: Continue until the distillate temperature rises to the boiling point of pure DMF/DMSO, indicating Toluene (and water) is gone.

Protocol B: Base Activation (

)

Why: Potassium Carbonate is hygroscopic. Surface water creates local "puddles" that promote hydrolysis rather than deprotonation.

  • Grind: Pulverize

    
     into a fine powder (increases surface area for the heterogeneous reaction).
    
  • Bake: Dry in a vacuum oven at 120°C for >4 hours immediately before use.

  • Store: Keep in a desiccator. Do not weigh it out on an open bench on a humid day; weigh it rapidly or in a glovebox.

Module 3: Troubleshooting Matrix

Use this table to diagnose issues based on experimental observations.

SymptomProbable Root CauseVerificationCorrective Action
Reaction Stalled (<10% conversion after 4h)Solvation Shell: Water is solvating the phenoxide, preventing attack.Take an aliquot for Karl Fischer (KF) titration. If >500 ppm, this is the cause.Do NOT add more base. Add activated 4Å Molecular Sieves directly to the reactor and stir for 2h. Raise T slightly (5-10°C).
New Spot on TLC (More polar than product)Nitrile Hydrolysis: Formation of the amide byproduct due to wet basic conditions.LC-MS will show a mass of [M+18] (Water addition).Irreversible. You cannot revert the amide. Stop the reaction, isolate the product, and purify. For the next run, lower the temperature and double-check solvent dryness.
Precipitate Clumping Wet Base:

has absorbed water and formed a "cement," reducing surface area.
Visual inspection: Base looks like gum/paste instead of fine powder.Increase stirring speed (RPM). If severe, sonicate the reaction mixture (if safe) to break up aggregates.
Dark Color Change (Deep brown/black)Thermal Decomposition: Temp is too high for the solvent/base combo.Check LC-MS for complex degradation mixtures.Reduce temperature. Ensure inert atmosphere (

or Ar) is strictly maintained to prevent oxidation of the phenol.
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate (


) to speed this up? 
A:  Yes, NaH is faster because it generates the phenoxide irreversibly. However , the risk profile changes. NaH is unforgiving; any trace water will generate NaOH and 

gas. The NaOH generated is a stronger nucleophile for nitrile hydrolysis than the carbonate, increasing the risk of the amide byproduct. Only use NaH if you can guarantee strictly anhydrous conditions (<50 ppm water).

Q2: Why is DMF preferred over Acetonitrile if DMF is harder to dry? A: Solubility and Temperature. The reaction requires elevated temperatures (often 80-100°C) to overcome the activation energy of the


 on a deactivated ring. Acetonitrile boils at 82°C, limiting your thermal ceiling. DMF allows higher temperatures. If you must use Acetonitrile, use pressure vials.

Q3: My LC-MS shows a mass of M+18. Is this the hydrolysis product? A: Most likely, yes. The nitrile (


) hydrolyzes to the primary amide (

). The molecular weight difference is exactly +18 Da (

). This confirms moisture contamination in the system.
References
  • Takeda Pharmaceutical Company Ltd. (2010). Process for Production of Pyrrole Derivative. WO2010098351. (Primary source for Vonoprazan intermediate synthesis routes).[3]

  • Organic Chemistry Portal. (n.d.).

    
    ). (Mechanistic grounding for phenoxide attack and solvent effects). 
    
  • Burrows, A. D., et al. (2025). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. (Data on K2CO3 and Molecular Sieve efficiency).

  • Kuhn, B., et al. (2016). Impact of Water on SNAr Reactions in Polar Aprotic Solvents. Organic Process Research & Development. (Quantifies the retardation effect of solvation shells).

Sources

Technical Support Center: Controlling Regioselectivity in the Synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this challenging synthesis. Here, we address common issues and provide troubleshooting strategies in a practical question-and-answer format.

I. Synthesis Overview & Key Challenges

The synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a critical process in the development of various pharmaceutical agents. The core of this synthesis lies in the formation of a diaryl ether bond, a transformation that can be plagued by issues of regioselectivity and side product formation. The primary synthetic routes involve the coupling of two key intermediates: a substituted benzonitrile and a substituted phenol.

The main challenge is to ensure the nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling occurs at the desired C-2 position of the benzonitrile ring, avoiding substitution at other positions and minimizing side reactions.

Key Intermediates:
  • Electrophile: 5-Bromo-2-halobenzonitrile (typically 5-Bromo-2-chlorobenzonitrile or 5-Bromo-2-fluorobenzonitrile).

  • Nucleophile: 5-Fluoro-2-methylphenol.

Primary Synthetic Approaches:
  • Nucleophilic Aromatic Substitution (SNAr): A classical approach where the phenoxide of 5-fluoro-2-methylphenol displaces a halide (typically F or Cl) on the benzonitrile ring. This reaction is often facilitated by a strong base.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction, which has become a powerful alternative to the classical Ullmann condensation.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the precursor, 5-Bromo-2-chlorobenzonitrile?

A1: The most prevalent method for synthesizing 5-Bromo-2-chlorobenzonitrile involves the electrophilic aromatic bromination of 2-chlorobenzonitrile.[3] A common and effective approach utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane or acetonitrile.[3] The reaction is typically conducted at controlled temperatures, ranging from 0°C to room temperature, to minimize the formation of undesired byproducts such as dibrominated species or other positional isomers.[3] An alternative, though often requiring more stringent control, is the use of elemental bromine (Br₂).[3]

Another patented method describes a two-step process where 2-chlorobenzonitrile is first reacted with a brominating agent, and the resulting 5-bromo-2-chlorobenzonitrile is then hydrolyzed in the presence of a base to form 5-bromo-2-chlorobenzoate, which is subsequently acidified to yield 5-bromo-2-chlorobenzoic acid.[4][5]

Q2: How is the precursor, 5-Fluoro-2-methylphenol, typically synthesized?

A2: 5-Fluoro-2-methylphenol is generally prepared through synthetic methods as it is not known to occur naturally.[6] A common strategy involves the selective fluorination of 2-methylphenol (o-cresol). This can be achieved using electrophilic fluorinating reagents like Selectfluor or nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) under carefully controlled conditions.[6] Industrial production often starts from commercially available cresol derivatives and involves multi-step syntheses.[6]

Q3: Why is regioselectivity a major concern in this synthesis?

A3: Regioselectivity is critical because the 5-Bromo-2-halobenzonitrile has multiple potential sites for nucleophilic attack. The primary goal is to form the C-O bond at the C-2 position. However, depending on the reaction conditions and the specific halogen at the C-2 position, substitution can occur at other positions, or side reactions like benzyne formation can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. The electron-withdrawing nature of the nitrile group activates the ortho and para positions to nucleophilic attack, making the C-2 and C-6 positions susceptible.[7]

Q4: Which is a better leaving group at the C-2 position of the benzonitrile: Fluorine or Chlorine?

A4: In nucleophilic aromatic substitution (SNAr) reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate complex through its inductive effect, thereby lowering the activation energy for the reaction.[7] Therefore, using 5-Bromo-2-fluorobenzonitrile as the electrophile often leads to higher reaction rates and yields in SNAr reactions compared to 5-Bromo-2-chlorobenzonitrile.

III. Troubleshooting Guide: Controlling Regioselectivity & Common Issues

This section provides detailed troubleshooting for specific problems you may encounter during the synthesis.

Problem 1: Low Yield of the Desired 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Symptoms:

  • The isolated yield of the target molecule is significantly lower than expected.

  • TLC or HPLC analysis shows a complex mixture of products.

  • A significant amount of starting material remains unreacted.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reaction Temperature Diaryl ether formations, especially Ullmann-type reactions, often require elevated temperatures to proceed at a reasonable rate.[8]Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or HPLC. For SNAr reactions, ensure the temperature is sufficient to overcome the activation energy barrier.
Improper Base Selection or Stoichiometry The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide. An inappropriate base or insufficient amount can lead to a slow or incomplete reaction.[9]For SNAr, strong bases like NaH, K₂CO₃, or Cs₂CO₃ are commonly used. Ensure the base is anhydrous and used in at least stoichiometric amounts, often in excess. For metal-catalyzed reactions, the choice of base can influence the catalytic cycle.[10]
Catalyst Inactivity (for Ullmann/Buchwald-Hartwig) The copper or palladium catalyst may be deactivated by impurities or may not be suitable for the specific substrates.Ensure high-purity catalyst is used. For Ullmann reactions, consider using a ligand to enhance catalyst activity and solubility.[11] For Buchwald-Hartwig reactions, the choice of ligand is critical and often requires screening.[2]
Presence of Water Water can protonate the phenoxide, reducing its nucleophilicity, and can also interfere with the catalyst in metal-catalyzed reactions.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using molecular sieves to remove trace amounts of water.[10]
Problem 2: Formation of Regioisomers (e.g., substitution at C-6)

Symptoms:

  • NMR and/or mass spectrometry data indicate the presence of an isomeric product.

  • Difficulty in purifying the desired product from a closely related isomer.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Benzyne Mechanism If a very strong base (e.g., NaNH₂) is used with an aryl halide that has a proton ortho to the leaving group, a benzyne intermediate can form. Subsequent nucleophilic addition to the benzyne can lead to a mixture of regioisomers.[7]Use a less aggressive base that is strong enough to deprotonate the phenol but not the aryl ring. Bases like K₂CO₃ or Cs₂CO₃ are generally preferred for SNAr and Ullmann reactions.
Steric Hindrance The methyl group on the 5-fluoro-2-methylphenol can sterically hinder the approach to the C-2 position of the benzonitrile, potentially favoring attack at the less hindered C-6 position if it is also activated.While difficult to alter the inherent sterics of the substrates, optimizing the reaction conditions can favor the desired isomer. For metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity by modulating the steric environment around the metal center.[2]
Electronic Effects The electronic nature of the substituents on both rings dictates the reactivity and regioselectivity. The electron-withdrawing nitrile group strongly activates the ortho (C-2, C-6) and para (C-4) positions for nucleophilic attack.The regioselectivity is primarily dictated by the leaving group at C-2. Ensure the starting material is the correct 5-bromo-2-halobenzonitrile isomer.
Problem 3: Formation of Side Products

Symptoms:

  • TLC/HPLC shows multiple spots/peaks that are not starting materials or the desired product.

  • Mass spectrometry indicates the presence of unexpected molecular weights.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Homocoupling of Phenol or Aryl Halide In metal-catalyzed reactions, particularly Ullmann-type couplings, oxidative addition and reductive elimination can lead to the formation of symmetrical biaryl or diaryl ether byproducts.Optimize the catalyst loading and reaction temperature. The use of appropriate ligands can often suppress these side reactions.[10]
Hydrolysis of the Nitrile Group Under harsh basic or acidic conditions, especially at elevated temperatures, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[12]Use milder reaction conditions where possible. If hydrolysis is unavoidable, consider protecting the nitrile group, although this adds extra steps to the synthesis. A careful workup procedure, avoiding prolonged exposure to strong acids or bases, is recommended.
Reductive Dehalogenation In some cases, particularly with palladium catalysis, the aryl halide can undergo reductive dehalogenation, leading to the formation of 2-(5-fluoro-2-methylphenoxy)benzonitrile.[8]Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize side reactions. The choice of ligand and base can also influence the extent of this side reaction.

IV. Experimental Protocols & Workflows

Protocol 1: SNAr Synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-fluoro-2-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as DMF or DMSO, to dissolve the reagents.

  • Reaction Initiation: Add 5-bromo-2-fluorobenzonitrile (1.05 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-120°C and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Optimizing Regioselectivity

The following diagram illustrates a decision-making workflow for troubleshooting and optimizing the regioselectivity of the synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Desired Outcome P1 Low Yield or Incomplete Reaction S1 Increase Temperature & Optimize Base P1->S1 Cause: Kinetics/ Activation S5 Ensure Anhydrous Conditions P1->S5 Cause: Reagent Deactivation P2 Poor Regioselectivity (Isomer Formation) S2 Switch to Milder Base (e.g., K2CO3 from NaH) P2->S2 Cause: Benzyne Mechanism S3 Change Synthetic Route (SNA_r -> Catalytic) P2->S3 Cause: Inherent Substrate Bias P3 Side Product Formation S4 Screen Ligands (for Catalytic Route) P3->S4 Cause: Homocoupling/ Dehalogenation P3->S5 Cause: Hydrolysis O1 High Yield of Target Product S1->O1 S2->O1 S3->S4 S4->O1 S5->O1

Caption: A workflow for troubleshooting common synthesis issues.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 15). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. Available at:

  • Guidechem. 5-Fluoro-2-methylphenol 452-85-7 wiki. Available at:

  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid synthesis. Available at:

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Available at:

  • SynArchive. Ullmann Condensation. Available at:

  • Royal Society of Chemistry. (2024, August 16). Chapter 2: Synthetic Methods for Dialkyl Ethers. Available at:

  • ResearchGate. The Ullmann Ether Condensation. Available at:

  • WIPO Patentscope. (2021, August 31). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Available at:

  • Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at:

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Available at:

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at:

  • Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at:

  • National Institutes of Health. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at:

  • Chemistry LibreTexts. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Available at:

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at:

Sources

Validation & Comparative

Strategic Characterization Guide: 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

[1][2]

Executive Summary & Structural Logic

The Challenge: Synthesizing biaryl ethers via nucleophilic aromatic substitution (SₙAr) often yields complex mixtures containing unreacted starting materials (e.g., 5-bromo-2-fluorobenzonitrile) or hydrolysis byproducts (5-bromo-2-hydroxybenzonitrile).[1][2] Standard ¹H NMR in Chloroform-d often fails to resolve the crowded aromatic region (6.5–8.0 ppm) where product and impurity signals overlap.[1][2]

The Solution: A multi-modal approach using solvent-induced shifts (ASIS) and heteronuclear validation.[1][2]

  • Primary Method: ¹H NMR in CDCl₃ (Baseline).[1]

  • Alternative Method: ¹H NMR in DMSO-d₆ (Resolution of polar impurities).[1][2]

  • Orthogonal Method: ¹⁹F NMR (Definitive purity check).[1][2]

Structural Analysis & Assignment Strategy

The molecule consists of two distinct aromatic domains linked by an ether oxygen.

  • Ring A (Benzonitrile): Electron-deficient.[1][2] Protons are generally deshielded.[1]

  • Ring B (Phenoxy): Electron-rich (relative to A), containing a Fluorine and a Methyl group.[1][2]

Gcluster_0Ring A: Benzonitrile (Electron Poor)cluster_1Ring B: Phenoxy (Electron Rich)A_H6H-6(Ortho to CN)~7.8 ppm (d)A_H4H-4(Ortho to Br)~7.6 ppm (dd)A_H6->A_H4meta-couplingA_H3H-3(Ortho to Ether)~6.8 ppm (d)A_H4->A_H3ortho-couplingB_MeMe-2'(Singlet)~2.2 ppmB_ArAromatic Protons(Multiplets)6.7 - 7.2 ppmB_Me->B_ArNOE CorrelationB_FF-5'(Coupling Source)B_F->B_ArJ(H-F) Splitting

Figure 1: Structural segmentation of the target molecule highlighting key diagnostic protons and their expected chemical environments.

Comparative Analysis: Solvent & Method Performance[1]

This section objectively compares the "Baseline" method (CDCl₃) with "Alternative" approaches required for high-integrity characterization.

Comparison 1: Solvent Resolution (CDCl₃ vs. DMSO-d₆)
FeatureAlternative A: CDCl₃ (Standard)Alternative B: DMSO-d₆ (Polar)Recommendation
Solubility Good for the final ether product.[1][2]Excellent for polar byproducts (phenols/acids).[1]Use CDCl₃ for routine checks; switch to DMSO-d₆ if hydrolysis impurities are suspected.[1][2]
Aromatic Resolution High. Sharp lines.[1][2] Minimal viscosity broadening.[1]Moderate. Viscosity may broaden couplings.[1][2]CDCl₃ is superior for calculating exact J-values.[1][2]
Water Interference Low (1.56 ppm).[1] Far from key signals.High (3.33 ppm).[1] Can obscure benzylic/methyl regions if wet.[1]CDCl₃ preferred for integration of the Methyl group (~2.2 ppm).[1]
Diagnostic Shift H-3 (Ring A) appears near 6.8 ppm.[1][2]H-3 shifts downfield due to H-bonding with solvent.[1][2]Use DMSO to confirm the absence of -OH protons (10-12 ppm) from starting material.[1][2]
Comparison 2: Purity Validation (¹H vs. ¹⁹F NMR)
FeatureMethod A: ¹H NMR Only Method B: ¹H + ¹⁹F NMR (Combined) Scientific Rationale
Specificity Low.[1][2] Overlapping aromatic multiplets make it hard to spot <5% impurities.[1]High. The product has 1 F; Starting Material has 1 F. They appear at distinctly different shifts.[1]¹⁹F NMR is the "Gold Standard" for this reaction type.[1]
Quantification Difficult due to baseline noise in aromatic region.[1][2]Precise integration of distinct Fluorine signals.[1][3]Method B is required for CoA generation.[1][2]

Detailed Experimental Protocols

Protocol A: Baseline Characterization (CDCl₃)

Purpose: To establish the structural identity and calculate coupling constants (J values).[1]

  • Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D, 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the SₙAr reaction.

  • Acquisition:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of the Methyl singlet).

    • Scans (ns): 16–64.[1]

  • Data Processing:

    • Reference spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

    • Apply exponential multiplication (LB = 0.3 Hz) for resolution enhancement.

Anticipated ¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 2.0 Hz, 1H, H-6): The most deshielded proton (ortho to CN, meta to Br).[1]

  • δ 7.62 (dd, J = 8.8, 2.0 Hz, 1H, H-4): Doublet of doublets.[1]

  • δ 7.15 (t/m, 1H, H-3'): Phenoxy ring proton, split by F.[1]

  • δ 6.95 (dd, J = 8.0, 1.5 Hz, 1H, H-4'): Phenoxy ring proton.[1]

  • δ 6.80 (d, J = 8.8 Hz, 1H, H-3): Ortho to the ether linkage; significantly shielded relative to H-6.[1][2]

  • δ 6.75 (m, 1H, H-6'): Phenoxy ring proton.[1][2]

  • δ 2.25 (s, 3H, -CH₃): Diagnostic methyl singlet.[1][2] Note: May appear as a fine doublet if long-range ⁴J(H-F) coupling occurs (~1-2 Hz).[1][2]

Protocol B: Orthogonal Purity Check (¹⁹F NMR)

Purpose: To quantify unreacted 5-bromo-2-fluorobenzonitrile (Starting Material).[1][2]

  • Acquisition: Run a non-decoupled ¹⁹F experiment (or ¹H-decoupled if simplifying multiplets).

  • Spectral Analysis:

    • Product Signal: Expected range -115 to -120 ppm (Ar-F on the electron-rich phenoxy ring).[1][2]

    • Impurity Signal: Starting material (Ar-F on electron-poor benzonitrile) will appear significantly downfield, typically -100 to -105 ppm .[1][2]

Troubleshooting & Workflow Visualization

The following workflow illustrates the decision-making process when characterizing this molecule, specifically distinguishing it from the hydrolysis byproduct (5-bromo-2-hydroxybenzonitrile).

WorkflowStartCrude Product IsolatedH_NMRRun 1H NMR (CDCl3)Start->H_NMRCheck_MeIs Methyl Peak (2.25 ppm)Present & Integral = 3.0?H_NMR->Check_MePass_MeMethyl ConfirmedCheck_Me->Pass_MeYesFail_MeMethyl Absent/LowCheck_Me->Fail_MeNoF_NMRRun 19F NMRPass_Me->F_NMRCheck_OHCheck 5.0 - 6.0 ppm(Broad Singlet)Fail_Me->Check_OHImpurity_AImpurity: Hydrolysis Product(Phenol derivative)Check_OH->Impurity_AOH PresentCheck_FCount 19F SignalsF_NMR->Check_FPureProduct Validated(Single F peak @ -118 ppm)Check_F->Pure1 PeakMixMixture Detected(SM peak @ -105 ppm)Check_F->Mix>1 Peak

Figure 2: Logical validation workflow for differentiating the target ether from hydrolysis byproducts and starting materials.

References

  • Abraham, R. J., et al. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 491–509. Retrieved from [Link][1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (General reference for ¹⁹F shift ranges).

Optimizing Detection: A Comparative Guide to Ionization and Fragmentation of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (hereafter referred to as BFMP-CN ). As a halogenated diaryl ether, BFMP-CN presents specific challenges in ionization efficiency and structural elucidation.

This document compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , delineates the specific fragmentation pathways required for Multiple Reaction Monitoring (MRM) development, and provides a self-validating protocol for distinguishing this analyte from common synthetic impurities.

Key Findings:

  • Preferred Quantitation Mode: ESI(+) in MRM mode offers the highest sensitivity due to the proton affinity of the ether/nitrile functionality.

  • Preferred Structural Confirmation: EI (70 eV) provides the necessary "fingerprint" fragmentation, specifically the cleavage of the ether bridge, to confirm regio-chemistry.

  • Critical Identifier: The 1:1 isotopic ratio of

    
     is the primary confirmation marker.
    

Structural Analysis & Isotopic Signatures

Before interpreting spectra, the theoretical mass distribution must be established. BFMP-CN contains one bromine atom, creating a distinct "doublet" molecular ion pattern.

Molecular Formula:


Nominal Mass:  305 Da (

) / 307 Da (

)
Table 1: Theoretical Isotopic Distribution (Molecular Ion)
IsotopeExact Mass (

)
Relative AbundanceDiagnostic Utility
M (

)
304.98100%Quantifier Ion (Target)
M+1 (

)
305.98~15.4%Carbon count validation
M+2 (

)
306.9897.3%Qualifier Ion (Confirmation)

Analyst Note: The presence of Fluorine (


) is monoisotopic and does not contribute to the isotope pattern, but it introduces a slight negative mass defect (-0.0016 Da per F atom) relative to hydrogen, which is useful in high-resolution MS (HRMS).

Comparative Ionization Performance

The choice between EI (Gas Chromatography) and ESI (Liquid Chromatography) drastically alters the observed spectrum.[1]

Scenario A: Electron Ionization (EI) - Hard Ionization
  • Mechanism: 70 eV electron impact causes extensive fragmentation.[2][3][4]

  • Observed Species: Radical Cations (

    
    ).
    
  • Performance:

    • Pros: Structural elucidation is definitive. The ether bond (

      
      ) is the weakest link, leading to characteristic ring-specific ions.
      
    • Cons: The molecular ion (

      
      ) intensity may be low (<20%), making trace quantitation difficult.
      
Scenario B: Electrospray Ionization (ESI) - Soft Ionization
  • Mechanism: Protonation in the liquid phase.

  • Observed Species: Even-electron ions (

    
    ).
    
  • Performance:

    • Pros: High intensity of the parent ion (

      
       306/308). Ideal for PK/PD studies and trace impurity analysis.
      
    • Cons: Minimal in-source fragmentation. Requires Tandem MS (MS/MS) with Collision Induced Dissociation (CID) to generate structural fragments.

Fragmentation Pathways (The Mechanism)

Understanding the specific bond breakages is essential for setting up MRM transitions.

Primary Cleavage: The Ether Bridge

The central event in the fragmentation of diaryl ethers is the cleavage of the C-O bond. The charge retention depends on the ionization mode.

  • Path A (Phenoxy Retention): The bond breaks, retaining the charge on the phenoxy ring (Ring B). This fragment contains the Fluorine and Methyl groups.

  • Path B (Benzonitrile Retention): The bond breaks, retaining the charge on the benzonitrile ring (Ring A). This fragment contains the Bromine and Nitrile groups.

Secondary Cleavage: Halogen & Alkyl Loss
  • Bromine Loss: In EI, the loss of a bromine radical (

    
    ) is common, resulting in a mass shift of -79/-81 Da.
    
  • Methyl Loss: The methyl group on the phenoxy ring can be lost, or the ring can rearrange to a tropylium-like cation.

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Key Parent Parent Molecule [M+H]+ (ESI) or M+. (EI) m/z 305/307 Frag_Phenoxy Fragment A (Phenoxy Ring) [C7H6FO]+ m/z 125 Parent->Frag_Phenoxy Ether Cleavage (Charge on Ring B) Frag_Benzo Fragment B (Benzonitrile Ring) [C7H3BrN]+ m/z 180/182 Parent->Frag_Benzo Ether Cleavage (Charge on Ring A) Frag_DeBromo De-brominated Ion [M - Br]+ m/z 226 Parent->Frag_DeBromo Loss of Br radical (Common in EI) Frag_Tropylium Fluoro-Tropylium Ion [C7H6F]+ m/z 109 Frag_Phenoxy->Frag_Tropylium Loss of Oxygen/Rearrangement key1 Blue: Parent Ion key2 Red: Diagnostic Fragment (F-Ring) key3 Yellow: Diagnostic Fragment (Br-Ring)

Caption: Figure 1. Predicted fragmentation pathways showing primary ether cleavage and secondary halogen losses.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure data integrity by using the bromine isotope pattern as an internal check.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of BFMP-CN in 1 mL of Methanol (MeOH) . Acetonitrile (ACN) is an alternative, but MeOH often provides better protonation efficiency for ethers in ESI.

  • Concentration: Dilute to 1 µg/mL for full-scan MS tuning.

Step 2: ESI-MS/MS Optimization (LC-MS)
  • Source: Electrospray Ionization, Positive Mode (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Start at 20V. Increase in 5V increments. Validation Check: At high cone voltages (>50V), in-source fragmentation should produce the

    
     125 (phenoxy) peak.
    
  • Precursor Selection: Select

    
     305.0 (
    
    
    
    ).
  • Collision Energy (CE) Ramp:

    • Low CE (10 eV): Minimal fragmentation.

    • Med CE (25 eV): Appearance of

      
       125 (Phenoxy) and 
      
      
      
      226 (Loss of Br).
    • High CE (40 eV): Dominance of small aromatic fragments (

      
       109).
      
Step 3: Data Validation (The "Isotope Filter")

To confirm the peak is BFMP-CN and not an interference:

  • Extract the chromatogram for

    
     305.
    
  • Extract the chromatogram for

    
     307.
    
  • Pass Criteria: Both traces must co-elute perfectly, and the intensity ratio (305/307) must be between 0.95 and 1.05.

Differentiation from Structural Alternatives (Impurities)

In synthesis, BFMP-CN is often accompanied by specific impurities. The MS method must resolve these.

Table 2: Impurity Differentiation Guide
CompoundStructure DifferenceMass ShiftKey MS Feature
BFMP-CN (Analyte) Target01:1 Doublet at 305/307
Des-Bromo Analog Missing Br, replaced by H-78/80 DaSingle peak at

227 (No Br doublet)
Hydrolysis Product Nitrile (-CN)

Amide (-CONH2)
+18 DaDoublet at

323/325
Starting Phenol 5-fluoro-2-methylphenolFragmentPeak at

126 (No Br)
Decision Tree for Method Selection

MethodSelection Start Analytical Goal? Quant Trace Quantitation (PK/PD, Residuals) Start->Quant ID Structure ID (Impurity Profiling) Start->ID Method_ESI LC-MS/MS (ESI+) MRM: 305 > 125 Quant->Method_ESI High Sensitivity Method_EI GC-MS (EI) Full Scan ID->Method_EI Fingerprinting

Caption: Figure 2. Workflow decision tree based on analytical requirements.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. Link

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (Source for ESI fragmentation mechanisms of neutral ethers). Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Reference for general fragmentation behavior of brominated benzonitriles). Link

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Intermediate

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (CAS No. 1977956-81-2) is a complex halogenated aromatic ether, a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals and advanced materials.[1] Given its intricate structure, featuring multiple halogen substituents and functional groups, the precise and accurate analytical characterization of this molecule is paramount for researchers, scientists, and drug development professionals. The integrity of any research or manufacturing process hinges on the quality of the starting materials and the ability to reliably monitor reaction progress and final product purity.

This guide provides an in-depth comparison of reference standards and outlines robust analytical methodologies for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. We will move beyond simple protocols to explain the underlying scientific principles, ensuring that the described methods are not only effective but also self-validating and scientifically sound.

Physicochemical Properties & Strategic Analytical Approach

Understanding the molecule's inherent properties is the foundation of a robust analytical strategy.

  • Structure: The molecule contains a benzonitrile core, a substituted phenoxy ring, and two different halogen atoms (Bromine and Fluorine).

  • Polarity and Solubility: The presence of the polar nitrile (C≡N) group and the ether linkage is offset by the large, nonpolar aromatic rings and halogen substituents. This results in a molecule of moderate polarity, making it sparingly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and chloroform.

  • Analytical Implications:

    • Chromatography: Its moderate polarity and hydrophobicity make it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobic character.[2][3]

    • Detection: The two aromatic rings constitute a strong chromophore, predicting significant ultraviolet (UV) absorbance. Benzophenone derivatives, which are structurally related, typically exhibit maximum absorbance (λmax) in the 250-350 nm range, making UV or Photodiode Array (PDA) detection highly effective.[3]

    • Volatility: The compound is expected to have sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC) analysis, particularly when coupled with Mass Spectrometry (MS) for definitive identification.[4]

Comparative Analysis of Commercial Reference Standards

The selection of a reference standard is the most critical first step in any quantitative or qualitative analysis. A high-quality, well-characterized standard serves as the benchmark against which all samples are measured. While specific offerings for this exact compound may be limited to specialized chemical suppliers, the criteria for selection remain universal.

Parameter Standard A (Typical Research Grade) Standard B (Certified Reference Material - CRM) Rationale & Expert Insight
Supplier Various Chemical Suppliers (e.g., BLDpharm)[1]Pharmacopeias (e.g., USP, EP) or Metrology InstitutesResearch grade standards are suitable for early-stage R&D. CRMs provide metrological traceability required for late-stage development, QC, and regulatory filings.
Stated Purity ≥97% or ≥98%[5]Certified value with uncertainty (e.g., 99.8% ± 0.1%)A higher purity minimizes the risk of co-eluting impurities interfering with analysis. The uncertainty value of a CRM is critical for calculating the uncertainty of the final analytical result.
Characterization Typically ¹H NMR and Mass Spec for identity; HPLC for purity.[1][6]Comprehensive: ¹H NMR, ¹³C NMR, MS, HPLC (ortho-gonal methods), Karl Fischer (water content), TGA (residual solvents), Elemental Analysis.A comprehensive CoA for a CRM provides a complete picture of the material, including potential impurities (organic, inorganic, water, residual solvents), which is essential for mass balance calculations.
Documentation Basic Certificate of Analysis (CoA)Certified CoA with detailed characterization data, homogeneity and stability reports, and statement of metrological traceability.The documentation for a CRM is legally defensible and provides the highest level of confidence and trustworthiness in the analytical result.

Recommendation: For discovery and process development, a well-characterized standard from a reputable supplier like BLDpharm, which provides key analytical data (NMR, HPLC, LC-MS), is often sufficient.[1] For quality control, release testing, or any work supporting regulatory submissions, sourcing or custom-synthesizing a Certified Reference Material is non-negotiable.

Primary Analytical Workflow: Reversed-Phase HPLC-UV

RP-HPLC is the workhorse method for purity determination and quantification of moderately polar, non-volatile compounds. It offers robustness, high resolution, and straightforward operation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RefStd Weigh Reference Standard Dissolve Dissolve in Diluent (ACN/H₂O) RefStd->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject HPLC HPLC System (C18 Column) Separate Gradient Elution (ACN/H₂O) HPLC->Separate Inject->HPLC Detect UV/PDA Detection (~260 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate SST Verify System Suitability Integrate->SST Calculate Calculate Purity (Area % Report) SST->Calculate

Caption: HPLC-UV workflow for purity analysis.

Detailed HPLC Protocol

This protocol is designed as a starting point and must be validated for its intended use.

  • Instrumentation & Consumables:

    • HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV detector.[3]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility and wide availability.[3]

    • Chemicals: HPLC-grade Acetonitrile (ACN), ultrapure water, and Trifluoroacetic Acid (TFA) or Formic Acid.

  • Solutions Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Water.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

      • Causality: The weak acid (TFA) maintains a consistent low pH to ensure that any potentially ionizable functional groups are protonated, leading to sharper, more symmetrical peaks.[2]

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Stock Solution (500 µg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

    • Working Standard & Sample Solution (50 µg/mL): Dilute 1 mL of the stock solution (for standard) or prepare a similar concentration of the sample into a 10 mL volumetric flask with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm (or PDA scan from 200-400 nm to determine optimal wavelength).[3]

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Working Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing Factor (T) for the main peak between 0.8 and 1.5.

      • Theoretical Plates (N) > 2000.

    • Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results obtained.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on a different principle (volatility and boiling point) and provides mass-to-charge ratio data, which offers definitive structural confirmation.[7]

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation Weigh_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent (e.g., Chloroform) Weigh_GC->Dissolve_GC Vial_GC Transfer to GC Vial Dissolve_GC->Vial_GC Inject_GC Inject (Split Mode) Vial_GC->Inject_GC GCMS GC-MS System (DB-1 Column) Separate_GC Temperature Program GCMS->Separate_GC Inject_GC->GCMS Ionize_GC Electron Ionization (70 eV) Separate_GC->Ionize_GC Detect_MS Mass Analyzer (Scan Mode) Ionize_GC->Detect_MS TIC Examine Total Ion Chromatogram (TIC) Detect_MS->TIC Spectrum Extract Mass Spectrum of Peak TIC->Spectrum Library Compare to Spectral Library Spectrum->Library Confirm Confirm Identity & Assess Purity Library->Confirm

Caption: GC-MS workflow for identity confirmation.

Detailed GC-MS Protocol

This method is ideal for identifying the main component and any volatile impurities.

  • Instrumentation & Consumables:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[8]

    • Column: A low-polarity capillary column such as a DB-1 MS or equivalent (30m x 0.25mm x 0.25µm).[9]

    • Chemicals: High-purity Helium and a suitable volatile solvent like Chloroform or Ethyl Acetate.[8]

  • Sample Preparation:

    • Prepare a solution of the sample or standard at approximately 1-4 mg/mL in the chosen solvent.[8][9]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

      • Expertise: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 10 minutes.

      • Causality: This program starts at a low enough temperature to trap analytes at the head of the column and ramps aggressively to elute a high-boiling-point compound like this in a reasonable time.

    • MS Transfer Line Temp: 280 °C.

    • MS Source Temp: 230 °C.

    • MS Scan Range: 40-550 amu.

  • Data Analysis:

    • The primary peak in the Total Ion Chromatogram (TIC) should correspond to the target compound.

    • Extract the mass spectrum of this peak and compare it to a reference spectrum or interpret the fragmentation pattern to confirm the structure.

    • Minor peaks in the TIC represent impurities. Their mass spectra can be used to identify them, which is crucial for understanding the synthetic process.

    • Trustworthiness: Be aware of potential in-source thermal degradation. For some complex molecules, high temperatures in the GC injector can cause rearrangement, leading to artifact peaks.[8] Comparing the impurity profile to the HPLC results can help distinguish true impurities from artifacts.

References

  • SIELC Technologies. 5-Bromo-2-hydroxybenzonitrile. [Link]

  • SWGDRUG.org. 5-Bromo-UR-144 Monograph. [Link]

  • PubChem. 5-Bromo-2-fluorobenzonitrile. [Link]

  • ResearchGate. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

  • University of Barcelona. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. [Link]

  • CP Lab Safety. 5-Bromo-2-hydroxybenzonitrile, 5g, Each. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Chromedia. How to select a technique. [Link]

  • MDPI. Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. [Link]

  • International Journal of Health and Medical Sciences. HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi. [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

  • Pharmaffiliates. Benzonitrile-impurities. [Link]

  • University of Guelph. GC/MS-LC/MS multi-residue method. [Link]

  • Europe PMC. Fast and "green" method for the analytical monitoring of haloketones in treated water. [Link]

  • World Journal of Advanced Research and Reviews. Gas chromatography / mass spectrometry (GC-MS) analysis of Jatropha curcas latex and its antimicrobial activity on clinical isol. [Link]

  • Frontiers. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. [Link]

  • SWGDRUG.org. 5-Fluoro-AMB Monograph. [Link]

  • Agilent Technologies. Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. [Link]

Sources

IR spectroscopy peaks for nitrile and ether groups in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

[1][2]

Executive Summary

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a complex diaryl ether intermediate, likely utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) or agrochemicals.[1][2] Its structural integrity hinges on two critical moieties: the nitrile group (-C≡N) and the diaryl ether linkage (Ar-O-Ar) formed between the benzonitrile core and the fluorinated phenoxy ring.[1][2]

This guide provides a comparative analysis of infrared (IR) spectroscopy against alternative analytical techniques (Raman, NMR) for the specific identification of these functional groups. It establishes a validated spectral baseline for researchers confirming the success of nucleophilic aromatic substitution (

Part 1: Structural & Spectral Analysis[2][3]

Molecular Context & Vibrational Theory

The molecule consists of a benzonitrile ring substituted with a bromine atom and a phenoxy group. The electronic environment significantly influences the IR wavenumbers:

  • Electronic Effects: The nitrile group is attached to an aromatic ring containing a Bromine (electron-withdrawing via induction) and a Phenoxy group (electron-donating via resonance).[1][2]

  • Steric Effects: The ortho-positioning of the bulky phenoxy group relative to the nitrile may induce slight out-of-plane twisting, subtly shifting the nitrile peak compared to unsubstituted benzonitrile.[1][2]

Critical IR Peak Assignments

The following table summarizes the expected vibrational modes based on empirical data from structural analogs (e.g., 5-bromo-2-fluorobenzonitrile and diphenyl ethers).

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
Nitrile (-C≡N) Stretching (

)
2225 – 2245 Med-StrongPrimary Indicator. Sharp, distinct peak in a "quiet" region of the spectrum.[1][2]
Diaryl Ether (C-O-C) Asymmetric Stretch (

)
1230 – 1270 StrongCoupling Proof. Confirms the formation of the ether bridge (loss of -OH).[1][2]
Aromatic C=C Ring Stretching1580 – 1600VariableGeneral aromatic confirmation; often appears as a doublet.[1][2]
Aryl Fluorine (C-F) Stretching1100 – 1200StrongBroad band, often overlaps with C-O stretches.[2]
Methyl (-CH₃) C-H Stretching2920 – 2960WeakConfirms the presence of the toluene moiety.[1][2]
Detailed Analysis of the Nitrile Peak

In simple benzonitrile, the

5-Bromo122-Phenoxy12
  • Predicted Result: The competing effects likely stabilize the peak near 2235 ± 5 cm⁻¹ .[2]

Detailed Analysis of the Ether Peak

The formation of this molecule usually involves reacting a phenol with a fluorobenzonitrile.

  • Reaction Monitoring: The disappearance of the broad O-H stretch (3200–3500 cm⁻¹) and the emergence of the strong C-O-C asymmetric stretch (1230–1270 cm⁻¹) is the definitive IR proof of reaction completion.

Part 2: Comparative Analysis (Methodology Selection)

This section compares FTIR against Raman and NMR for the specific purpose of verifying this compound's functional groups.

Comparison 1: FTIR vs. Raman Spectroscopy (Nitrile Detection)
FeatureFTIR (Recommended) Raman Spectroscopy Verdict
Physics Change in Dipole MomentChange in PolarizabilityRaman is theoretically superior for C≡N.
Nitrile Signal Medium to Strong intensity.[1][2]Very Strong intensity (High polarizability of

electrons).[1][2]
Use Raman if the sample is in aqueous solution or if IR is ambiguous.[1][2]
Ether Signal Strong (High dipole change).[1][2]Weak to Medium.[1][2]FTIR is superior for the Ether linkage.[1][2]
Throughput High (ATR takes seconds).[1][2]High, but fluorescence from impurities can mask signals.FTIR is more robust for crude reaction mixtures.[1][2]

Insight: While Raman produces a massive signal for the nitrile group, FTIR is the better balanced tool for this specific molecule because it detects both the nitrile (identity) and the ether linkage (synthesis success) with good sensitivity.[2]

Comparison 2: FTIR vs. 1H-NMR (Structural Verification)
  • 1H-NMR: Provides exact proton counting (e.g., the 3 protons of the methyl group at ~2.3 ppm).[1][2] It is the gold standard for purity and structure.[2]

  • FTIR: Provides rapid "fingerprinting."[1][2][3] It cannot distinguish between subtle isomers as effectively as NMR, but it is orders of magnitude faster.

  • Application: Use FTIR for in-process control (IPC) to monitor the consumption of the starting phenol.[1][2] Use NMR for final lot release .

Part 3: Visualization of Analytical Logic

Diagram 1: Molecular Vibrational Modes

This diagram highlights the specific bonds responsible for the diagnostic signals.

MolecularVibrationscluster_legendSignal IntensityMolecule5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrileNitrileNitrile Group (-C≡N)~2235 cm⁻¹Molecule->NitrileDipole ChangeEtherDiaryl Ether (C-O-C)~1250 cm⁻¹Molecule->EtherAsymmetric StretchMethylMethyl Group (-CH₃)~2950 cm⁻¹Molecule->MethylC-H StretchStrongStrong SignalMediumMedium Signal

Caption: Vibrational map identifying the three critical diagnostic regions for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile.

Diagram 2: Validation Workflow

A decision tree for researchers synthesizing this compound.

ValidationWorkflowStartCrude Reaction MixtureStep1Isolate Solid/OilStart->Step1AnalysisRun ATR-FTIRStep1->AnalysisCheck1Check 3200-3500 cm⁻¹(O-H Region)Analysis->Check1Result1Peak Present?(Unreacted Phenol)Check1->Result1YesResult2Region Clear?Check1->Result2NoOutcomeFailReprocess/PurifyResult1->OutcomeFailCheck2Check 2230 cm⁻¹ & 1250 cm⁻¹Result2->Check2Check2->OutcomeFailPeaks MissingOutcomePassConfirm Structure via NMRCheck2->OutcomePassPeaks Present

Caption: Step-by-step analytical workflow for validating the synthesis of the target diaryl ether.

Part 4: Experimental Protocol

Method: Attenuated Total Reflectance (ATR) FTIR

Objective: Rapid identification of the functional groups without KBr pellet preparation.[2]

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[1][2]

    • Crystal: Diamond or ZnSe (Diamond is preferred due to the hardness of crystalline benzonitriles).[2]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 to 32 scans (sufficient for strong nitrile/ether signals).

  • Sample Preparation:

    • Ensure the sample is dry. Residual solvents (DCM, Ethyl Acetate) have strong peaks that overlap with the fingerprint region.

    • Place approximately 2-5 mg of the solid/oil onto the center of the crystal.[1]

    • Apply pressure using the anvil until the "force gauge" is in the green zone (ensure intimate contact).

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction, specifically checking the slope between 1800 and 2500 cm⁻¹ (the nitrile region).[2]

    • Normalization: Normalize the strongest peak (likely the ether or C-F stretch) to 1.0 absorbance units for comparison with reference spectra.

  • Quality Check Criteria:

    • Nitrile S/N: The peak at ~2235 cm⁻¹ must have a Signal-to-Noise ratio > 10:1.[1][2]

    • CO2 Interference: Ensure the doublet at 2350 cm⁻¹ (atmospheric CO2) does not bleed into the nitrile region.[2]

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1][2] 2-Fluoro-5-nitrobenzonitrile Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

    • Context: Provides spectral baseline for substituted benzonitriles.[1][2]

  • Context: Reference for the starting material and halogen
  • Spectroscopy Online. (2019).[1][2] Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

    • Context: Authoritative guide on nitrile peak shifts due to conjugation and induction.[2]

  • PubChem. (n.d.).[1] 5-Bromo-2-fluorobenzonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

    • Context: Structural data and physical properties for the core scaffold.[4]

Publish Comparison Guide: Bioisosteric Optimization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the bioisosteric optimization of the scaffold 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (referred to herein as BFMB ).[1] This molecule serves as a critical "linchpin intermediate" in the discovery of BET Bromodomain Inhibitors and Nav1.7 Voltage-Gated Sodium Channel Blockers .[1]

Executive Summary: The Scaffold Context

5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (BFMB) is a privileged diaryl ether scaffold used primarily in the synthesis of small-molecule inhibitors for epigenetic targets (BET family) and pain pathways (Nav1.7).[1] Its structural value lies in its orthogonal functionalization :

  • C-1 Nitrile (-CN): A robust hydrogen bond acceptor and metabolic stabilizer, often serving as a bioisostere for carbonyls or halogens.[1]

  • C-5 Bromine (-Br): A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophoric "warheads" (e.g., pyrrolopyridinones).[1]

  • C-2 Phenoxy Ether: Provides a flexible yet lipophilic linker that positions the "tail" (5-fluoro-2-methylphenyl) into hydrophobic pockets.[1]

This guide evaluates bioisosteric replacements for the Nitrile Core , the Ether Linkage , and the Phenoxy Tail , comparing BFMB-derived leads against alternative chemotypes.[1]

Bioisosteric Strategy & Performance Comparison

The optimization of BFMB involves three distinct vectors. Below is a comparative analysis of performance metrics (Potency, Metabolic Stability, and Solubility) when specific moieties are replaced.

Vector A: The Benzonitrile Core (Electronic Tuning)

The nitrile group at C-1 is critical for maintaining a planar, electron-deficient ring system.[1] Replacing it affects pKa and solubility.[1]

ModificationBioisostere ClassEffect on Potency (IC50)Metabolic Stability (t1/2)Solubility (pH 7.[1]4)Technical Insight
-CN (Baseline) Nitrile 1.0x (Ref) High (>60 min) Moderate Balanced dipole; resists oxidative metabolism.
-F (Fluoro)Halogen2.5x (Weaker)High (>60 min)LowLoss of H-bond acceptor capability reduces binding affinity in polar pockets.[1]
-CONH2 (Amide)Carbonyl0.8x (Stronger)Low (<15 min)HighImproves solubility but introduces a hydrolysis liability; poor permeability.[1]
-CF3 (Trifluoromethyl)Hydrophobic1.2x (Similar)Very High (>90 min)Very LowExcellent metabolic blocker but significantly increases lipophilicity (LogP).[1]
-TetrazoleHeterocycle0.5x (Potent)Moderate (30 min)HighClassical bioisostere; mimics -COOH/-CN electronics but can be acidic (pKa ~5).[1]
Vector B: The Ether Linkage (Conformational Control)

The oxygen atom in BFMB allows for a "butterfly" conformation.[1] Restricting or altering this flexibility impacts entropy penalties upon binding.[1]

  • Alternative 1: Thioether (-S-) [1]

    • Performance: Increases lipophilicity; often prone to S-oxidation (sulfoxide/sulfone formation) in vivo.[1]

    • Verdict: Inferior to -O- unless oxidation is desired for the active metabolite.[1]

  • Alternative 2: Amine (-NH-) [1]

    • Performance: Introduces a Hydrogen Bond Donor (HBD).[1] Often improves solubility but can reduce permeability due to polarity.[1]

    • Verdict: Useful if the target pocket contains an acidic residue (e.g., Asp/Glu).[1]

  • Alternative 3: Direct Bond (Biaryl) [1]

    • Performance: Rigidifies the scaffold.[1]

    • Verdict: Often leads to a "flat" molecule, losing the critical twist angle required for BET bromodomain active sites.[1]

Vector C: The Phenoxy Tail (Metabolic Blocking)

The 5-fluoro-2-methyl substitution pattern is non-accidental.[1] It blocks the para-position (relative to the ether) and the ortho-position, preventing hydroxylation.[1]

  • Comparison:

    • 5-F, 2-Me (BFMB): Optimal balance of metabolic stability and hydrophobic packing.[1]

    • Unsubstituted (Phenyl): Rapidly metabolized (t1/2 < 10 min) via para-hydroxylation.[1]

    • 2,6-Dichloro: High steric clash; forces orthogonal conformation but lowers solubility.[1]

Experimental Protocols

Protocol A: Synthesis of BFMB (SNAr Coupling)

Objective: High-yield synthesis of the BFMB core.[1]

  • Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 eq), 5-Fluoro-2-methylphenol (1.1 eq), K2CO3 (2.0 eq).[1]

  • Solvent: DMF or NMP (Anhydrous).[1]

  • Procedure:

    • Charge a reaction vessel with 5-Bromo-2-fluorobenzonitrile and 5-Fluoro-2-methylphenol in DMF (0.5 M).

    • Add K2CO3.[1] Heat to 80°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:[1]1) or LCMS.[1] Product is less polar than the starting nitrile.[1]

    • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water.[1]

    • Yield Target: >85%.

Protocol B: Downstream Functionalization (Suzuki-Miyaura)

Objective: Installing the pharmacophore at the 5-Bromo position.[1]

  • Catalyst System: Pd(dppf)Cl2·DCM (5 mol%).[1]

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq).[1]

  • Base: Cs2CO3 (3.0 eq) in Dioxane/Water (4:1).[1]

  • Conditions: Degas with Nitrogen. Heat at 90°C for 12 hours.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the functional zones of BFMB and the logic behind bioisosteric choices.[1]

SAR_Logic BFMB 5-Bromo-2-(5-fluoro-2-methylphenoxy) benzonitrile (BFMB) Sector_CN Sector A: Nitrile Core (Electronic/H-Bond) BFMB->Sector_CN Sector_Linker Sector B: Ether Linker (Conformation) BFMB->Sector_Linker Sector_Tail Sector C: Phenoxy Tail (Hydrophobic/Metabolic) BFMB->Sector_Tail Bio_CN Alternatives: - Tetrazole (Acidic mimic) - CF3 (Metabolic block) - CH (Pyridine core) Sector_CN->Bio_CN Bio_Linker Alternatives: - NH (H-Bond Donor) - S (Lipophilic) - CH2 (Flexible) Sector_Linker->Bio_Linker Bio_Tail Alternatives: - 2,4-Difluoro (Polarity) - 2-Cl (Steric bulk) - Pyridyl ether (Solubility) Sector_Tail->Bio_Tail

Caption: SAR segmentation of the BFMB scaffold highlighting bioisosteric replacement vectors for multi-parameter optimization.

Diagram 2: Synthetic Workflow for Library Generation

This workflow demonstrates how BFMB is used as a divergent intermediate.[1]

Synthesis_Workflow Start Starting Materials: 5-Bromo-2-fluorobenzonitrile + 5-Fluoro-2-methylphenol Step1 Step 1: SNAr Coupling (K2CO3, DMF, 80°C) Start->Step1 BFMB Intermediate: BFMB Scaffold Step1->BFMB  Yield >85% Branch1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat) Target: BET Inhibitors BFMB->Branch1  Functionalize C-5 Branch2 Path B: Nitrile Hydrolysis (H2O2, NaOH) Target: Nav1.7 Amides BFMB->Branch2  Modify C-1 Final1 Biaryl Ether Leads (High Potency) Branch1->Final1 Final2 Benzamide Analogs (High Solubility) Branch2->Final2

Caption: Divergent synthesis pathways utilizing BFMB to access distinct chemotypes for epigenetic and ion-channel targets.

References

  • Patent : "Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain."[1] World Intellectual Property Organization, WO2012007883A1.[1] Link

  • Patent : "Bromodomain inhibitors."[1] United States Patent, US9296741B2.[1] Link

  • Article : "Discovery of ABBV-075, a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Family Bromodomain Inhibitor."[1] Journal of Medicinal Chemistry, 2018.[1] Link[1]

  • Database : "5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile Product Page." Sigma-Aldrich.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Architecture

The "Why" Behind the Protocol

To handle 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile (hereafter "The Compound") safely, one must deconstruct its molecular anatomy. It is not merely a "toxic powder"; it is a poly-functionalized aryl nitrile that presents a tripartite risk profile.

Molecular ComponentHazard MechanismOperational Implication
Aryl Nitrile (Ar-CN) Metabolic/Chemical Toxicity: While aryl nitriles are generally more stable than aliphatic nitriles, they are classified as Acute Tox. 4 (Oral/Dermal/Inhalation).[1][2][3][4] Under extreme thermal or acidic stress, they can liberate Hydrogen Cyanide (HCN).Strict Acid Segregation: Never store or process near strong mineral acids without temperature control. Cyanide Awareness: Standard cyanide antidote kits should be accessible on site.
Halogenated Core (Br, F) Heavy Atom Toxicity & Irritation: The bromine and fluorine substituents increase lipophilicity, facilitating dermal absorption. Combustion releases HF and HBr gases.Dermal Barrier: High-grade nitrile gloves are required. Waste Stream: Must be disposed of as Halogenated Organic Waste.
Physical State (Solid) Inhalation of Particulates: As a likely crystalline solid or powder, the primary vector of exposure is dust inhalation during weighing and transfer.Engineering Controls: All open handling must occur within a certified fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be task-specific . A "one-size-fits-all" approach fails because the risk vector shifts from inhalation (solids) to permeation (solutions).

Table 1: Task-Based PPE Specifications
Protective LayerTask A: Solid Handling (Weighing, Aliquoting, Transfer)Task B: Solution Handling (Reaction Monitoring, Quenching, Extraction)Rationale
Respiratory N95 or P100 Respirator (if outside hood) Primary Control: Fume Hood Sash at 18".Surgical Mask (optional) Primary Control: Fume Hood.Solids drift. Solutions splash. Inhalation risk drops significantly once dissolved, provided the solvent is contained.
Hand Protection Single Nitrile Gloves (4-5 mil). Technique: Tucked under lab coat cuffs.Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff) or Laminate (Silver Shield) for aggressive solvents (e.g., DCM).The Compound is lipophilic. Organic solvents (DCM, THF) act as a "vehicle," carrying the toxin through the skin barrier.
Eye Protection Chemical Safety Goggles (Indirect Vent).Safety Glasses with Side Shields (Minimum); Goggles preferred.[5]Powders can bypass safety glasses via air currents. Goggles provide a seal against dust entry.
Body Protection Lab Coat (Cotton/Poly blend). Optional: Disposable Tyvek sleeves if handling >100g.Lab Coat (Flame Resistant if using flammable solvents).Prevents accumulation of toxic dust on street clothes.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

The majority of exposure incidents occur during the transition from bulk container to reaction vessel.

  • Static Neutralization: Fluorinated aromatics often carry high static charges, causing "powder fly."

    • Action: Use an anti-static gun or ionizer bar inside the balance draft shield before dispensing.

  • The "Tunnel" Technique:

    • Never weigh on an open bench.

    • Place the balance inside the fume hood.

    • Clear the hood of unnecessary clutter to ensure laminar airflow (maintain 100 fpm face velocity).

  • Decontamination:

    • After weighing, wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).

    • Dispose of the Kimwipe immediately into solid hazardous waste; do not leave it on the bench.

B. Reaction Setup & Monitoring
  • Solvent Choice: When possible, dissolve the solid immediately upon transfer to the reaction vessel to lock down the particulate hazard.

  • Temperature Control: If the reaction involves strong acids or oxidizers, ensure precise temperature monitoring to prevent hydrolysis of the nitrile group.

  • Spill Management (Solution):

    • Minor Spill (<10mL): Absorb with vermiculite or spill pads. Double-bag in hazardous waste bags.

    • Major Spill: Evacuate area.[4][6] Do not attempt cleanup without SCBA if volatile solvents are involved.

Waste Disposal & Decontamination

Rule #1: Segregation is Safety.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Label clearly: "Toxic Solid - Halogenated Aryl Nitrile."

  • Liquid Waste:

    • Category: Halogenated Organic Waste .

    • Incompatibility: Do NOT mix with acidic waste streams (e.g., waste from acid digestions). Acid + Nitrile

      
       Potential HCN evolution over time.
      
    • Labeling: List full chemical name. Do not use abbreviations like "The Compound."

Visual Safety Workflow

The following diagram outlines the logical flow of safety decisions from storage to disposal.

SafetyWorkflow Start Start: Material Retrieval CheckState Check Physical State Start->CheckState SolidPath Solid / Powder CheckState->SolidPath Powder SolutionPath Solution / Reaction CheckState->SolutionPath Dissolved EngControl Engineering Control: Fume Hood Required SolidPath->EngControl StaticControl Static Control: Ionizer / Antistatic Gun EngControl->StaticControl PPE_Solid PPE: Goggles + N95 (if open) + Nitrile StaticControl->PPE_Solid Process Execute Experiment PPE_Solid->Process PPE_Liquid PPE: Double Nitrile Gloves + Splash Protection SolutionPath->PPE_Liquid PPE_Liquid->Process Waste Disposal Decision Process->Waste HaloWaste Halogenated Organic Waste (NO ACIDS) Waste->HaloWaste Liquids SolidWaste Solid Hazardous Waste (Wipes/Gloves) Waste->SolidWaste Solids

Figure 1: Decision logic for handling 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, emphasizing the divergence in PPE based on physical state and the convergence on segregated waste disposal.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Brush off any dry powder before wetting (to prevent increasing absorption surface area).

    • Rinse with copious water for 15 minutes.

    • Discard contaminated clothing.[6][7]

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical attention immediately (risk of corneal abrasion from particulates).[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • PubChem. (n.d.).[1] Compound Summary for 5-Bromo-2-fluorobenzonitrile (Analogous Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[9] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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